Product packaging for Acrivastine D7(Cat. No.:)

Acrivastine D7

Cat. No.: B3181992
M. Wt: 355.5 g/mol
InChI Key: PWACSDKDOHSSQD-XQHWGIKSSA-N
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Description

Acrivastine D7 is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O2 B3181992 Acrivastine D7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACSDKDOHSSQD-XQHWGIKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acrivastine-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, characterization, and application of the deuterated antihistamine, Acrivastine-d7, for advanced analytical studies.

Introduction

Acrivastine is a second-generation H1-receptor antagonist, recognized for its non-sedating antihistamine properties in the treatment of allergic rhinitis and urticaria.[1][2] In the realms of drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, offering unparalleled accuracy by compensating for matrix effects and variations during sample processing and analysis.[3]

Acrivastine-d7 is the deuterium-labeled analogue of Acrivastine.[4] With seven deuterium atoms strategically incorporated into its structure, it serves as an ideal internal standard for bioanalytical assays.[4] Its physicochemical properties are nearly identical to Acrivastine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, yet it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This guide provides a comprehensive overview of Acrivastine-d7, its chemical properties, synthesis, and its application in a validated analytical workflow.

Chemical Identity and Physicochemical Properties

Acrivastine-d7 is structurally identical to Acrivastine, with the exception of seven hydrogen atoms being replaced by deuterium. Specifically, the labeling consists of three deuterium atoms on the methyl group of the tolyl moiety and four deuterium atoms on the aromatic ring of the same moiety.

IUPAC Name: (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid.

The key physicochemical properties of Acrivastine-d7 are summarized and compared with its unlabeled counterpart in the table below.

PropertyAcrivastine-d7Acrivastine
Molecular Formula C₂₂H₁₇D₇N₂O₂C₂₂H₂₄N₂O₂
Molecular Weight 355.48 g/mol 348.45 g/mol
Monoisotopic Mass 355.227715234 Da348.183778013 Da
CAS Number 172165-56-987848-99-5
Appearance SolidSolid
Primary Use Internal Standard for quantitative analysisH1-receptor antagonist antihistamine

Mechanism of Action of Acrivastine

Acrivastine functions as a competitive antagonist of histamine at H1 receptors. In an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, triggering symptoms like itching, vasodilation, and smooth muscle contraction. Acrivastine blocks this interaction, thereby preventing the downstream signaling cascade and alleviating allergic symptoms.

Acrivastine Mechanism of Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, itching) H1_Receptor->Allergic_Symptoms Activates & Leads to Acrivastine Acrivastine Acrivastine->H1_Receptor Blocks Acrivastine-d7 Synthesis Workflow Start 2,6-Dibromopyridine (I) Perdeuterated 4-methylbenzaldehyde (III) Step1 Monolithiation & Condensation (BuLi, Ether) Start->Step1 Intermediate1 Methanol Derivative (IV) Step1->Intermediate1 Step2 Oxidation (PCC) Intermediate1->Step2 Intermediate2 Ketone (V) Step2->Intermediate2 Step3 Heck Coupling (Ethyl Acrylate, Pd Catalyst) Intermediate2->Step3 Intermediate3 Ethyl Ester (VII) Step3->Intermediate3 Step4 Wittig Reaction Intermediate3->Step4 Intermediate4 Isomer Mixture Step4->Intermediate4 Step5 Chromatographic Purification Intermediate4->Step5 Intermediate5 (E,E)-Isomer (IX) Step5->Intermediate5 Step6 Hydrolysis (NaOH) Intermediate5->Step6 End Acrivastine-d7 Step6->End LC-MS/MS Workflow Sample Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Acrivastine-d7 (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis (ESI+, MRM) Supernatant->LC_MS Data Data Processing LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quantify Quantification (via Calibration Curve) Ratio->Quantify Result Final Concentration Quantify->Result

References

Acrivastine D7 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Acrivastine-d7

Introduction

Acrivastine-d7 is the deuterated analog of Acrivastine, a second-generation H1-receptor antagonist.[1][2] As a stable isotope-labeled compound, Acrivastine-d7 serves as an invaluable internal standard for the quantitative analysis of Acrivastine in biological matrices and pharmaceutical formulations, typically by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are fundamentally similar to the parent compound, Acrivastine, with the key difference being the increased mass due to the presence of seven deuterium atoms. This technical guide provides a comprehensive overview of the core physical and chemical properties of Acrivastine-d7, detailed experimental protocols for its characterization and use, and visual diagrams to illustrate its mechanism of action and analytical workflows.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Acrivastine-d7. Data for the non-deuterated parent compound, Acrivastine, is included for comparison where available.

PropertyAcrivastine-d7Acrivastine
Appearance Solid powder[3]White to beige powder[4]
Molecular Formula C₂₂H₁₇D₇N₂O₂C₂₂H₂₄N₂O₂
Molecular Weight 355.48 g/mol 348.446 g·mol⁻¹
Exact Mass 355.227715234 Da348.1838 Da
CAS Number 172165-56-987848-99-5
IUPAC Name (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid(E)-3-{6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-yl-prop-1-enyl]pyridin-2-yl}prop-2-enoic acid
Melting Point Not available222°C (decomposes)
Solubility Not availableDMSO: >2 mg/mL (warmed); DMSO: 10 mg/mL
Storage Conditions Room temperature; refer to Certificate of Analysis for specific long-term storage2-8°C, desiccated
Purity (Assay Method) Not available (typically >98% by HPLC)≥98% (HPLC)

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of Acrivastine and its deuterated analog. Specific parameters may require optimization.

  • Objective: To quantify the purity of Acrivastine-d7 by separating it from potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade), acidified to pH 2.1 with an appropriate acid (e.g., phosphoric acid or formic acid)

    • Acrivastine-d7 reference standard

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water. The exact ratio should be optimized for ideal peak separation, for instance, a starting point could be 45:55 (v/v) of acetonitrile to acidified water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Acrivastine-d7 reference standard in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Prepare the Acrivastine-d7 sample to be tested in the same manner as the standard solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.1 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 214 nm

      • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Processing: Calculate the purity of the sample by comparing the peak area of the Acrivastine-d7 analyte to the total area of all peaks detected in the chromatogram. Purity is typically expressed as a percentage.

Quantitative Analysis using Acrivastine-d7 as an Internal Standard by LC-MS/MS
  • Objective: To accurately quantify the concentration of Acrivastine in a biological sample (e.g., plasma) using Acrivastine-d7 as an internal standard.

  • Instrumentation:

    • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reagents:

    • Acrivastine reference standard

    • Acrivastine-d7 internal standard solution of a known concentration

    • Solvents for sample extraction (e.g., ethyl acetate, methyl tert-butyl ether)

    • Reagents for protein precipitation (e.g., acetonitrile, methanol)

  • Methodology:

    • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

      • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the Acrivastine-d7 internal standard solution.

      • Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile), vortex to mix, and centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube.

      • Perform liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and centrifuging to separate the layers.

      • Evaporate the organic layer to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

    • LC-MS/MS Analysis:

      • Inject the prepared sample into the LC-MS/MS system.

      • The chromatographic conditions are optimized to separate Acrivastine from other matrix components.

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Acrivastine and Acrivastine-d7.

    • Data Analysis:

      • A calibration curve is generated by plotting the ratio of the peak area of Acrivastine to the peak area of Acrivastine-d7 against the known concentrations of the Acrivastine calibration standards.

      • The concentration of Acrivastine in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.

Mandatory Visualization

Acrivastine_Mechanism_of_Action cluster_pre Allergen Exposure cluster_release Histamine Release cluster_action Histamine Action cluster_inhibition Inhibition by Acrivastine Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on surface Histamine Histamine MastCell->Histamine Degranulation H1Receptor H1 Receptor Histamine->H1Receptor Binds & Activates Symptoms Allergic Symptoms (itching, vasodilation, etc.) H1Receptor->Symptoms Triggers BlockedReceptor Blocked H1 Receptor Acrivastine Acrivastine Acrivastine->H1Receptor Antagonist Binding NoSymptoms Symptom Prevention BlockedReceptor->NoSymptoms Prevents Histamine Action

Caption: Mechanism of action of Acrivastine as an H1-receptor antagonist.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Biological Sample (e.g., Plasma) Spike Spike with Acrivastine-d7 (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MSMS->Ratio Curve Plot Calibration Curve Ratio->Curve Quantify Determine Concentration Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard via LC-MS/MS.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Acrivastine-D7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Acrivastine-D7, a deuterated internal standard for the second-generation antihistamine, Acrivastine. The guide covers the core synthetic pathway, isotopic labeling strategy, experimental methodologies, and the pharmacological context of Acrivastine's mechanism of action.

Introduction to Acrivastine and its Deuterated Analog

Acrivastine is a potent and selective histamine H1-receptor antagonist used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] As a second-generation antihistamine, it is designed to have reduced penetration of the blood-brain barrier, thereby minimizing sedative effects.[1]

Stable isotope-labeled compounds, such as Acrivastine-D7, are essential internal standards for quantitative bioanalytical studies using mass spectrometry. The incorporation of deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties. This ensures accurate quantification in complex biological matrices.

The IUPAC name for Acrivastine-D7 is (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid. The deuterium labeling is strategically placed on the tolyl group.

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of Acrivastine-D7 involves a multi-step sequence starting from a commercially available deuterated precursor, perdeuterated 4-methylbenzaldehyde ([2H8]-tolualdehyde).[2][3] This ensures the incorporation of seven deuterium atoms into the final molecule. The key synthetic transformations include a Grignard-type reaction, oxidation, a Heck reaction, a Wittig reaction, and a final hydrolysis step.

Experimental Workflow for Acrivastine-D7 Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 2_6_dibromopyridine 2,6-Dibromopyridine step1 1. Lithiation and Condensation 2_6_dibromopyridine->step1 n-Butyllithium perdeuterated_4_methylbenzaldehyde Perdeuterated 4-methylbenzaldehyde (D7) perdeuterated_4_methylbenzaldehyde->step1 intermediate1 Deuterated Methanol Derivative step1->intermediate1 step2 2. Oxidation intermediate2 Deuterated Ketone Derivative step2->intermediate2 step3 3. Heck Reaction intermediate3 Deuterated Acrylic Acid Ethyl Ester step3->intermediate3 step4 4. Wittig Reaction intermediate4 Deuterated (E,E)-isomer Ester step4->intermediate4 step5 5. Hydrolysis acrivastine_d7 Acrivastine-D7 step5->acrivastine_d7 intermediate1->step2 Pyridinium Chlorochromate (PCC) intermediate2->step3 Ethyl acrylate, Pd(OAc)2, PPh3, Tributylamine intermediate3->step4 Triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide, n-Butyllithium intermediate4->step5 NaOH, Ethanol

Caption: Synthetic workflow for Acrivastine-D7.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps. Note: Specific quantitative data such as reaction yields and precise conditions are based on general procedures for these reaction types, as the primary literature with these details was not publicly available.

Synthesis of [6-([2H]-4-methylbenzoyl)pyridin-2-yl]methanol
  • Lithiation: To a solution of 2,6-dibromopyridine in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour to form the monolithium salt.

  • Condensation: A solution of perdeuterated 4-methylbenzaldehyde in anhydrous diethyl ether is then added dropwise to the reaction mixture.

  • Quenching and Extraction: The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Oxidation to 6-([2H]-4-methylbenzoyl)pyridine-2-carbaldehyde
  • Oxidation: To a solution of the deuterated methanol derivative in dichloromethane, pyridinium chlorochromate (PCC) is added portion-wise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered through a pad of celite and silica gel, and the filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude ketone is purified by column chromatography.

Heck Reaction to form 3-[6-([2H]-4-methylbenzoyl)pyridin-2-yl]acrylic acid ethyl ester
  • Reaction Setup: The deuterated ketone, ethyl acrylate, palladium(II) acetate, triphenylphosphine, and tributylamine are combined in a sealed tube.

  • Heating: The mixture is heated to 130 °C for several hours.

  • Cooling and Dilution: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • Washing and Extraction: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The product is purified by column chromatography.

Wittig Reaction to form the (E,E)-isomer
  • Ylide Formation: To a suspension of triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, n-butyllithium is added dropwise. The resulting deep red solution is stirred for 30 minutes.

  • Reaction with Ester: A solution of the deuterated acrylic acid ethyl ester in THF is added to the ylide solution.

  • Quenching and Extraction: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

  • Isomer Separation: The cis/trans mixture is separated by column chromatography to isolate the desired (E,E)-isomer.

Hydrolysis to Acrivastine-D7
  • Saponification: The isolated (E,E)-isomer is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.

  • Reaction Completion: The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralization and Isolation: The ethanol is removed under reduced pressure, and the aqueous residue is neutralized with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data

The following table summarizes the expected data for the synthesis of Acrivastine-D7. Specific values from the original synthesis by Thompson et al. are not publicly available and would need to be determined experimentally.

Step No.ReactionStarting MaterialProductExpected Yield (%)Isotopic Purity (%)
1Lithiation & Condensation2,6-Dibromopyridine & Perdeuterated 4-methylbenzaldehydeDeuterated Methanol DerivativeData not available>98 (D7)
2OxidationDeuterated Methanol DerivativeDeuterated Ketone DerivativeData not available>98 (D7)
3Heck ReactionDeuterated Ketone DerivativeDeuterated Acrylic Acid Ethyl EsterData not available>98 (D7)
4Wittig ReactionDeuterated Acrylic Acid Ethyl EsterDeuterated (E,E)-isomer EsterData not available>98 (D7)
5HydrolysisDeuterated (E,E)-isomer EsterAcrivastine-D7Data not available>98 (D7)

Isotopic Labeling Analysis

The isotopic enrichment and purity of Acrivastine-D7 can be determined using the following techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of Acrivastine-D7 (355.48 g/mol ) and determine the distribution of deuterated isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The absence or significant reduction of signals corresponding to the aromatic protons and the methyl protons of the tolyl group confirms successful deuteration.

    • 2H NMR: The presence of signals in the deuterium NMR spectrum at the chemical shifts corresponding to the labeled positions provides direct evidence of deuterium incorporation.

Mechanism of Action: Histamine H1 Receptor Antagonism

Acrivastine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In allergic responses, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to allergy symptoms.

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates Acrivastine Acrivastine Acrivastine->H1R Blocks Binding Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC Allergic_Response Cellular Allergic Response (e.g., inflammation, smooth muscle contraction) PKC->Allergic_Response

References

In-Depth Technical Guide to Acrivastine-D7: From Manufacturer Sourcing to Advanced Analytical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acrivastine-D7, a deuterated analog of the second-generation antihistamine, Acrivastine. This document outlines key manufacturers and suppliers, details its physicochemical properties, and presents a thorough examination of its mechanism of action through a detailed signaling pathway diagram. Furthermore, it includes synthesized experimental protocols for the characterization of Acrivastine-D7, designed to meet the rigorous standards of research and drug development.

Sourcing and Supply of Acrivastine-D7

Acrivastine-D7, a valuable tool in pharmacokinetic and metabolic studies, is available from several specialized chemical suppliers. The following companies are prominent manufacturers and suppliers of this deuterated compound:

  • Simson Pharma Limited: A key supplier offering Acrivastine-D7, typically for custom synthesis. They provide a Certificate of Analysis with their products.[1][2]

  • MedChemExpress (MCE): A well-known supplier of bioactive molecules, MCE lists Acrivastine-D7 (also referred to as BW825C D7) and provides a datasheet and handling instructions.[3]

  • TargetMol: Distributed through partners like Cambridge Bioscience and Tebubio, TargetMol provides Acrivastine-D7 with accompanying datasheets and Material Safety Data Sheets (MSDS).[4][5]

Each of these suppliers typically provides the compound for research use only. It is imperative for researchers to request and scrutinize the Certificate of Analysis for batch-specific data on purity and isotopic enrichment.

Physicochemical Properties of Acrivastine-D7

Acrivastine-D7 shares a similar core structure with Acrivastine, with the key difference being the substitution of seven hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Acrivastine.

PropertyValueSource
Chemical Name (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid
CAS Number 172165-56-9
Molecular Formula C22H17D7N2O2
Molecular Weight 355.48 g/mol
Appearance White to off-white solid
Storage Recommended storage at -20°C

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

Acrivastine functions as a competitive antagonist of the histamine H1 receptor. Upon binding to the receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms. The following diagram illustrates the histamine H1 receptor signaling pathway and the inhibitory action of Acrivastine.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (Inactive) Histamine->H1R Binds to Acrivastine Acrivastine-D7 Acrivastine->H1R Competitively Inhibits H1R_active Histamine H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Deuterated_Amine_Synthesis_Workflow start Start reagents Select Deuterated Reagents (e.g., D2O, CD3I, LiAlD4) start->reagents precursor Synthesize or Procure Non-Deuterated Precursor start->precursor reaction Perform Deuteration Reaction (e.g., Reduction, Alkylation) reagents->reaction precursor->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end LCMS_Analysis_Workflow start Start sample_prep Prepare Acrivastine-D7 Standard Solution start->sample_prep lc_separation Inject Sample into HPLC System sample_prep->lc_separation ms_detection Mass Spectrometric Detection (ESI+) lc_separation->ms_detection data_acquisition Acquire Data in MRM Mode ms_detection->data_acquisition data_analysis Analyze Data for Purity and Identity data_acquisition->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, mechanism of action, and relevant experimental protocols for Acrivastine D7, a deuterated analog of the second-generation histamine H1 receptor antagonist, Acrivastine.

Safety Data Sheet (SDS) for this compound

This section summarizes the known safety information for this compound. It is crucial to handle this compound in a controlled laboratory setting, adhering to good industrial hygiene and safety practices.[1]

Identification
PropertyValue
Product Name This compound
CAS Number 172165-56-9[1][2]
Synonyms (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid[2]
Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₂₂H₁₇D₇N₂O₂PubChem
Molecular Weight 355.5 g/mol PubChem[2]
Hazard Identification

The GHS hazard classification for this compound is not fully established due to a lack of comprehensive toxicological data. However, based on the information available for Acrivastine, it is prudent to handle this compound with care. For Acrivastine, one safety data sheet indicates it may cause long-lasting harmful effects to aquatic life.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Handling and Storage

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.

Toxicological Information

Specific toxicological data for this compound, such as acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity, are largely unavailable. For the parent compound, Acrivastine, it has not been linked to liver enzyme elevations or clinically apparent liver injury, which may be related to its rapid metabolism and use in low dosages.

Mechanism of Action and Pharmacology

Acrivastine is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor. Unlike first-generation antihistamines, Acrivastine has a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.

The primary mechanism of action involves competitive binding to H1 receptors on various cells. During an allergic response, histamine is released from mast cells and binds to these receptors, triggering a cascade of events that lead to allergy symptoms such as itching, swelling, and vasodilation. By blocking the H1 receptors, Acrivastine prevents histamine from exerting these effects, thereby alleviating the symptoms of allergic reactions.

Pharmacokinetically, Acrivastine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. It is primarily eliminated unchanged in the urine.

Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine. Acrivastine, by blocking the H1 receptor, inhibits this entire pathway.

Acrivastine_Signaling_Pathway cluster_cell Target Cell Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Acrivastine This compound Acrivastine->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., itching, vasodilation) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Acrivastine's antagonistic action on the H1 receptor signaling pathway.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are standard methodologies for characterizing H1 receptor antagonists.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the binding affinity of a test compound to the H1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the human histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine).

  • Unlabeled Ligand (Competitor): this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates (GF/C or equivalent).

  • Liquid Scintillation Counter and Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Thaw the frozen cell pellet expressing the human H1 receptor on ice and resuspend in ice-cold homogenization buffer. Homogenize the cell suspension and centrifuge to remove nuclei and unbroken cells. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add binding buffer, [³H]-Pyrilamine, and the membrane suspension.

    • Non-specific Binding: Add the non-specific binding control, [³H]-Pyrilamine, and the membrane suspension.

    • Competitive Binding: Add serial dilutions of this compound, [³H]-Pyrilamine, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Model of Allergic Rhinitis

This animal model is used to evaluate the efficacy of antihistamines in reducing the symptoms of allergic rhinitis.

Objective: To assess the in vivo efficacy of this compound in a murine model of allergic rhinitis.

Animals: BALB/c mice are commonly used as they are a Th2-biased strain suitable for studying allergic responses.

Materials:

  • Allergen: Ovalbumin (OVA) or Dermatophagoides farinae (Der f) extract.

  • Adjuvant: Aluminum hydroxide gel (Alum).

  • This compound dissolved in a suitable vehicle.

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Sensitization: Sensitize the mice by intraperitoneal (IP) injection of the allergen mixed with alum on specific days (e.g., days 0, 7, and 14). A control group should be sensitized with PBS and alum.

  • Drug Administration: Prior to allergen challenge, administer this compound (e.g., orally or via IP injection) to the treatment group. The control and sensitized groups receive the vehicle.

  • Allergen Challenge: After a sensitization period, challenge the mice by intranasal administration of the allergen for several consecutive days.

  • Symptom Evaluation: Following the final allergen challenge, observe and count the number of sneezes and nasal rubbing motions over a defined period (e.g., 15-30 minutes) as a measure of the allergic response.

  • Sample Collection and Analysis (Optional):

    • Collect blood samples to measure serum levels of allergen-specific IgE and cytokines (e.g., IL-4, IL-5) using ELISA.

    • Perform bronchoalveolar lavage (BAL) to analyze the inflammatory cell infiltrate.

    • Collect nasal tissue for histological analysis to assess eosinophil infiltration and other markers of inflammation.

  • Data Analysis: Compare the symptom scores, antibody levels, cytokine levels, and inflammatory cell counts between the different experimental groups (control, sensitized, and this compound-treated) using appropriate statistical methods.

Workflow for an in vivo model of allergic rhinitis to test antihistamine efficacy.

References

Acrivastine-d7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acrivastine-d7, a deuterated analog of the second-generation antihistamine, Acrivastine. This document consolidates critical data, including its chemical properties, and outlines detailed experimental methodologies relevant to its synthesis and analysis. Furthermore, it elucidates the signaling pathway central to its mechanism of action.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for Acrivastine-d7 are summarized in the table below.

ParameterValueSource(s)
CAS Number 172165-56-9[1][2]
Molecular Weight 355.48 g/mol [1]
Molecular Formula C₂₂H₁₇D₇N₂O₂[1]

Experimental Protocols

Synthesis of Deuterated Acrivastine

A reported synthesis of deuterium-labeled Acrivastine provides a foundational methodology for researchers. The following protocol is based on the described synthetic route.

Objective: To synthesize deuterium-labeled Acrivastine.

Materials:

  • 2,6-Dibromopyridine

  • Butyllithium (BuLi)

  • Perdeuterated 4-methylbenzaldehyde

  • Pyridinium chlorochromate (PCC)

  • Ethyl acrylate

  • Palladium acetate

  • Triphenylphosphine

  • Tributylamine

  • Triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide

  • Sodium hydroxide (NaOH)

  • Ethyl ether

  • Dichloromethane

  • Tetrahydrofuran (THF)

  • Ethanol

Methodology:

  • Step 1: Formation of the Grignard Reagent: 2,6-Dibromopyridine is reacted with butyllithium in ethyl ether to form the monolithium salt.

  • Step 2: Condensation: The resulting monolithium salt is condensed with perdeuterated 4-methylbenzaldehyde in the same solvent to yield the corresponding methanol derivative.

  • Step 3: Oxidation: The methanol derivative is oxidized using pyridinium chlorochromate in dichloromethane to afford the ketone.

  • Step 4: Heck Coupling: The ketone is then condensed with ethyl acrylate in the presence of palladium acetate, triphenylphosphine, and tributylamine at 130°C to produce 3-[6-([2H]-4-methylbenzoyl)pyridin-2-yl]acrylic acid ethyl ester.

  • Step 5: Wittig Reaction: A Wittig condensation of the resulting ester is performed with triphenyl[2-(1-pyrrolidinyl)ethyl]phosphonium bromide using butyllithium in THF. This reaction yields a mixture of cis and trans isomers.

  • Step 6: Isomer Separation: The (E,E)-isomer is isolated from the mixture via chromatography.

  • Step 7: Hydrolysis: The purified (E,E)-isomer is hydrolyzed with sodium hydroxide in ethanol at room temperature to yield the final deuterated Acrivastine product.

A conceptual workflow for the synthesis of deuterated Acrivastine is presented below.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product 2,6-Dibromopyridine 2,6-Dibromopyridine Methanol_derivative Methanol derivative 2,6-Dibromopyridine->Methanol_derivative 1. BuLi 2. Condensation Perdeuterated 4-methylbenzaldehyde Perdeuterated 4-methylbenzaldehyde Perdeuterated 4-methylbenzaldehyde->Methanol_derivative Ketone Ketone Methanol_derivative->Ketone PCC Oxidation Ester Acrylic acid ethyl ester Ketone->Ester Heck Coupling Isomer_mixture Cis/Trans Isomer Mixture Ester->Isomer_mixture Wittig Reaction Acrivastine_d7 Acrivastine-d7 Isomer_mixture->Acrivastine_d7 Chromatography & Hydrolysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Response Allergic Response PKC->Response Leads to Histamine Histamine Histamine->H1R Binds & Activates Acrivastine Acrivastine Acrivastine->H1R Binds & Blocks

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Acrivastine using Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of Acrivastine in human plasma using Acrivastine D7 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic studies and clinical trials.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the relief of symptoms associated with allergic rhinitis.[1][2] Accurate quantification of Acrivastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for LC-MS/MS-based quantification as it corrects for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.

This document outlines the experimental workflow, from sample preparation to data analysis, and provides detailed protocols and expected performance characteristics of the method.

Signaling Pathway of Acrivastine

Acrivastine functions by blocking the action of histamine at H1 receptors.[1][2] When an allergen is encountered, mast cells release histamine, which then binds to H1 receptors, triggering allergic symptoms. Acrivastine, as an antagonist, prevents this binding, thereby mitigating the allergic response.[1]

Acrivastine Signaling Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Releases H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicResponse Allergic Response (e.g., itching, swelling) H1Receptor->AllergicResponse Activates Acrivastine Acrivastine Acrivastine->H1Receptor Blocks

Figure 1: Simplified signaling pathway of Acrivastine's mechanism of action.

Experimental Workflow

The following diagram illustrates the major steps involved in the quantitative analysis of Acrivastine in plasma samples.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis PlasmaSample Plasma Sample AddIS Add this compound (IS) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection LC Liquid Chromatography (Separation) SupernatantCollection->LC MSMS Tandem Mass Spectrometry (Detection and Quantification) LC->MSMS PeakIntegration Peak Integration MSMS->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation

Figure 2: General workflow for the quantitative analysis of Acrivastine.

Detailed Experimental Protocols

Materials and Reagents
  • Acrivastine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions
  • Acrivastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acrivastine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Acrivastine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Acrivastine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acrivastine349.2278.125
This compound356.2278.125

Note: The exact collision energy should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the bioanalytical method, based on a representative study.

Table 2: Calibration Curve Parameters

ParameterValue
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
Low1.5≤ 1585 - 115≤ 1585 - 115
Medium50≤ 1585 - 115≤ 1585 - 115
High400≤ 1585 - 115≤ 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.5> 8585 - 115
High400> 8585 - 115

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of Acrivastine in human plasma. The protocol is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be effectively applied to pharmacokinetic and bioequivalence studies. It is recommended that a full method validation be performed according to the relevant regulatory guidelines before implementation for sample analysis.

References

Application Note: Quantification of Acrivastine in Human Plasma using Acrivastine-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrivastine is a second-generation H1-receptor antagonist known for its rapid onset of action in treating allergic rhinitis and urticaria.[1][2][3] Accurate and precise quantification of acrivastine in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of acrivastine in human plasma. The method employs a stable isotope-labeled internal standard, Acrivastine-d7, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation.[4][5]

Principle of the Method

The analytical method involves the extraction of acrivastine and the internal standard, Acrivastine-d7, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization. The concentration of acrivastine is determined from the ratio of its peak area to that of the deuterated internal standard.

Experimental Protocols

Materials and Reagents

  • Acrivastine reference standard

  • Acrivastine-d7 internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatograph (LC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of acrivastine and Acrivastine-d7 in methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the acrivastine stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Acrivastine-d7 stock solution with a 50:50 (v/v) methanol/water mixture.

Sample Preparation

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Acrivastine-d7 internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of acrivastine and its internal standard in human plasma.

Table 1: Chromatographic Conditions

ParameterValue
Column Phenomenex Luna 3 µ CN 100A (150 mm×2.0 mm)
Mobile Phase Methanol and 0.01 mol/L ammonium acetate water solution containing 0.1% formic acid (45:55, v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Acrivastine Transition m/z 349 → 278
Acrivastine-d7 Transition m/z 356 → 285 (Predicted)
Collision Energy Optimized for each transition
Dwell Time 200 ms

Method Validation Data

The method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range 1.52 - 606.00 ng/mL
Correlation Coefficient (r) ≥ 0.996
Lower Limit of Quantification (LLOQ) 1.52 ng/mL

Table 4: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC < 15%85-115%< 15%85-115%
Medium QC < 15%85-115%< 15%85-115%
High QC < 15%85-115%< 15%85-115%

Acceptance criteria as per regulatory guidelines.

Table 5: Recovery

AnalyteMean Recovery (%)
Acrivastine 91.82% - 98.46%
Acrivastine-d7 Consistent and reproducible

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Acrivastine-d7 IS (20 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (300 µL) vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Plasma Sample Preparation Workflow.

G cluster_analytical_workflow Analytical Workflow sample Prepared Sample lc LC Separation sample->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: LC-MS/MS Analytical Workflow.

Conclusion

This application note provides a detailed protocol for the quantification of acrivastine in human plasma using Acrivastine-d7 as an internal standard. The LC-MS/MS method is sensitive, accurate, and robust, making it suitable for high-throughput bioanalysis in support of pharmacokinetic studies and clinical trials. The use of a stable isotope-labeled internal standard ensures reliable and reproducible results.

References

Application Note: High-Throughput Quantification of Acrivastine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acrivastine in human plasma. The use of a stable isotope-labeled internal standard, Acrivastine D7, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters for reliable and high-throughput analysis.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] Accurate and precise quantification of Acrivastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method for the determination of Acrivastine in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Acrivastine (purity ≥98%)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna 3 µm CN 100A, 150 mm × 2.0 mm) is a suitable choice.[3]

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Acrivastine and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Acrivastine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add this compound IS (50 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (200 µL Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection MRM Detection ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Acrivastine calibration_curve->quantification

Caption: Experimental workflow for Acrivastine quantification.

Protocols

Sample Preparation
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Phenomenex Luna 3 µm CN 100A, 150 mm × 2.0 mm[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 45% B held for 1 min, then to 95% B in 2 min, hold for 1 min, then back to 45% B
Flow Rate 0.2 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions See Table below

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acrivastine 349.2278.2
This compound 356.2285.2

Method Validation

The method was validated according to international guidelines for bioanalytical method validation.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.0 to 500 ng/mL for Acrivastine in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 3.04.55.8102.3101.5
Medium 50.03.24.198.799.2
High 400.02.83.5100.5100.1
Limit of Detection (LOD) and Quantification (LOQ)

The LOD was determined to be 0.3 ng/mL, and the lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio of >10. A similar LC-MS/MS method for acrivastine reported an LLOQ of 1.52 ng/mL.

Recovery and Matrix Effect

The extraction recovery of Acrivastine was determined to be consistently above 90%. The matrix effect was assessed and found to be negligible, demonstrating the efficiency of the sample preparation method in removing interfering endogenous components. Mean recovery for acrivastine in a similar study ranged from 91.82% to 98.46%.

Signaling Pathway Diagram

signaling_pathway cluster_histamine_release Allergic Response cluster_h1_receptor H1 Receptor Activation cluster_acrivastine_action Mechanism of Acrivastine allergen Allergen Exposure mast_cell Mast Cell Degranulation allergen->mast_cell histamine Histamine Release mast_cell->histamine h1_receptor H1 Receptor histamine->h1_receptor Binds to symptoms Allergic Symptoms (e.g., itching, vasodilation) h1_receptor->symptoms Activates acrivastine Acrivastine acrivastine->h1_receptor Blocks

Caption: Mechanism of Acrivastine action.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Acrivastine in human plasma using this compound as an internal standard. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and clinical applications. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.

References

Application Notes and Protocols for Bioanalytical Method Validation of Acrivastine using Acrivastine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the validation of a bioanalytical method for the quantification of Acrivastine in human plasma using Acrivastine-d7 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity. This protocol is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergies and hay fever.[1][2] Accurate and reliable quantification of Acrivastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This protocol is established in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4][5] The use of a stable isotope-labeled internal standard, Acrivastine-d7, ensures high accuracy and precision by compensating for variability in sample processing and instrument response.

Chemical Properties of Acrivastine and Acrivastine-d7:

CompoundChemical NameMolecular FormulaMolar Mass ( g/mol )
Acrivastine(E,E)-3-[6-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2 pyridinyl]-2-propenoic acidC22H24N2O2348.446
Acrivastine-d73-[6-[1-[4-(methyl-d3)phenyl-2,3,5,6-d4]-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-Propenoic acidC22H17D7N2O2355.5

Experimental Protocols

Materials and Reagents
  • Acrivastine reference standard

  • Acrivastine-d7 internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Acrivastine and Acrivastine-d7 into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark.

Working Solutions:

  • Prepare serial dilutions of the Acrivastine stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of Acrivastine-d7 (internal standard) at a concentration of 100 ng/mL by diluting the stock solution with 50:50 methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the Acrivastine working solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.

  • Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 300 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation (Solid-Phase Extraction)

An automated solid-phase extraction method is recommended for determining Acrivastine in plasma samples.

  • To 200 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the Acrivastine-d7 internal standard working solution (100 ng/mL) and vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) is Add IS (Acrivastine-d7, 50 µL) plasma->is vortex1 Vortex is->vortex1 load Load Sample onto SPE vortex1->load spe_cond SPE Cartridge Conditioning (Methanol, Water) spe_cond->load wash Wash Cartridge (Water, 20% Methanol) load->wash elute Elute with Methanol wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Fig. 1: Solid-Phase Extraction Workflow
LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reverse-phase column (e.g., Phenomenex Luna 3 µ CN 100A, 150 mm x 2.0 mm)
Mobile PhaseA: 0.1% Formic acid in 0.01 mol/L ammonium acetate solutionB: Methanol
GradientIsocratic: 55% A and 45% B
Flow Rate0.2 mL/min
Injection Volume10 µL
Column Temperature40°C

Mass Spectrometry:

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Monitored TransitionsAcrivastine: m/z 349 → 278Acrivastine-d7: m/z 356 → 285
Dwell Time200 ms
Source Temperature500°C
IonSpray Voltage5500 V

Bioanalytical Method Validation Procedures and Acceptance Criteria

The method validation will be performed according to the FDA and EMA guidelines.

Selectivity and Specificity
  • Procedure: Analyze blank plasma samples from at least six different sources to assess potential interference from endogenous components.

  • Acceptance Criteria: The response of interfering peaks at the retention time of Acrivastine and Acrivastine-d7 should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.

Linearity and Calibration Curve
  • Procedure: A calibration curve will be constructed by plotting the peak area ratio of Acrivastine to Acrivastine-d7 against the nominal concentration of Acrivastine. A weighted linear regression (1/x²) will be used.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.

Accuracy and Precision
  • Procedure: Analyze six replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) on three different days.

  • Acceptance Criteria:

    • Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% for LQC, MQC, and HQC, and 20% for LLOQ.

    • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal values for LQC, MQC, and HQC, and within ±20% for LLOQ.

Recovery
  • Procedure: The extraction recovery of Acrivastine will be determined by comparing the peak areas of extracted QC samples (LQC, MQC, HQC) with those of unextracted standards at the same concentrations.

  • Acceptance Criteria: The recovery should be consistent, precise, and reproducible.

Matrix Effect
  • Procedure: The matrix effect will be evaluated by comparing the peak response of analytes in post-extraction spiked blank plasma from six different sources with the response of pure standard solutions.

  • Acceptance Criteria: The CV of the matrix factor across the different lots of plasma should be ≤ 15%.

Stability
  • Procedure: The stability of Acrivastine in human plasma will be assessed under various conditions using LQC and HQC samples.

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80°C for a specified period.

    • Post-Preparative Stability: In the autosampler for at least 24 hours.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentrations.

G cluster_validation Bioanalytical Method Validation Pathway start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision recovery Recovery selectivity->recovery linearity->recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability validated Validated Method stability->validated

Fig. 2: Bioanalytical Method Validation Logic

Data Presentation

The quantitative results of the validation experiments should be summarized in clear and concise tables.

Table 1: Calibration Curve Data

Nominal Conc. (ng/mL)Back-calculated Conc. (ng/mL)Accuracy (%)
1.00......
5.00......
10.0......
50.0......
100......
500......
800......
1000......

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.00..................
LQC3.00..................
MQC300..................
HQC750..................

Table 3: Stability Data

Stability TestQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles)LQC3.00......
HQC750......
Short-Term (4h, RT)LQC3.00......
HQC750......
Long-Term (-80°C)LQC3.00......
HQC750......
Post-Preparative (24h)LQC3.00......
HQC750......

Conclusion

This application note provides a comprehensive and detailed protocol for the validation of a bioanalytical method for the quantification of Acrivastine in human plasma using Acrivastine-d7 as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable. Adherence to this protocol and the referenced regulatory guidelines will ensure the generation of high-quality data suitable for supporting pharmacokinetic and bioequivalence studies in drug development.

References

Application Notes and Protocols for the Bioanalysis of Acrivastine using Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1] Accurate and reliable quantification of Acrivastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Acrivastine D7, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it compensates for variability in sample preparation and matrix effects.

This document provides detailed application notes and protocols for the sample preparation of Acrivastine from human plasma using this compound as an internal standard. Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Physicochemical Properties of Acrivastine

Understanding the physicochemical properties of Acrivastine is essential for developing effective sample preparation strategies.

PropertyValueSource
Molecular FormulaC₂₂H₂₄N₂O₂[2]
Molar Mass348.44 g/mol [2]
pKa (Strongest Acidic)3.68[3]
pKa (Strongest Basic)8.63[3]
logP1.71 - 4.29
Water Solubility0.00994 mg/mL
Protein Binding~50%

Note: The high logP value suggests that Acrivastine is lipophilic, making it suitable for reversed-phase chromatography and extraction into organic solvents. Its basic pKa indicates that it will be positively charged at acidic pH, which can be exploited during ion-exchange SPE.

Experimental Protocols

Prior to extraction, all plasma samples should be thawed at room temperature and vortexed to ensure homogeneity. A working solution of this compound (internal standard) should be prepared in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of 100 ng/mL.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide clean extracts and high recovery. A mixed-mode cation exchange polymer-based sorbent is recommended for Acrivastine extraction.

Materials and Reagents:

  • Human plasma

  • This compound internal standard (IS) working solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

SPE Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution p1 Pipette 200 µL of plasma p2 Add 20 µL of this compound IS p1->p2 p3 Add 200 µL of 2% Formic Acid in Water p2->p3 p4 Vortex to mix p3->p4 s1 Condition: 1 mL Methanol s3 Load pre-treated sample p4->s3 s2 Equilibrate: 1 mL Water s1->s2 s2->s3 s4 Wash 1: 1 mL 2% Formic Acid in Water s3->s4 s5 Wash 2: 1 mL Methanol s4->s5 s6 Elute: 1 mL of 5% Ammonium Hydroxide in Methanol s5->s6 e1 Evaporate eluate to dryness s6->e1 e2 Reconstitute in 100 µL of mobile phase e1->e2 e3 Transfer to autosampler vial e2->e3 LC-MS/MS Analysis LC-MS/MS Analysis e3->LC-MS/MS Analysis

Caption: Solid-Phase Extraction Workflow for Acrivastine.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution. Add 200 µL of 2% formic acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute Acrivastine and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. Due to the lipophilic nature of Acrivastine, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be used for extraction from an alkalinized plasma sample.

Materials and Reagents:

  • Human plasma

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • 0.1 M Sodium hydroxide

  • Water (LC-MS grade)

  • Mobile phase for reconstitution

LLE Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_post Post-Extraction p1 Pipette 200 µL of plasma p2 Add 20 µL of this compound IS p1->p2 p3 Add 100 µL of 0.1 M NaOH p2->p3 e1 Add 1 mL of MTBE p3->e1 e2 Vortex for 5 minutes e1->e2 e3 Centrifuge at 4000 rpm for 10 min e2->e3 s1 Transfer organic layer to a clean tube e3->s1 s2 Evaporate to dryness s1->s2 s3 Reconstitute in 100 µL of mobile phase s2->s3 s4 Transfer to autosampler vial s3->s4 LC-MS/MS Analysis LC-MS/MS Analysis s4->LC-MS/MS Analysis PPT_Workflow cluster_prep Sample Preparation cluster_ppt Precipitation cluster_post Post-Precipitation p1 Pipette 100 µL of plasma p2 Add 20 µL of this compound IS p1->p2 ppt1 Add 300 µL of cold Acetonitrile (0.1% Formic Acid) p2->ppt1 ppt2 Vortex for 2 minutes ppt1->ppt2 ppt3 Centrifuge at 10,000 rpm for 10 min ppt2->ppt3 s1 Transfer supernatant to a clean tube ppt3->s1 s2 Evaporate to dryness s1->s2 s3 Reconstitute in 100 µL of mobile phase s2->s3 s4 Transfer to autosampler vial s3->s4 LC-MS/MS Analysis LC-MS/MS Analysis s4->LC-MS/MS Analysis

References

Application of Acrivastine-d7 in Pharmacokinetic Studies: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation histamine H1 antagonist used for the symptomatic relief of allergic rhinitis. Accurate determination of its pharmacokinetic profile is crucial for establishing bioequivalence and optimizing dosage regimens. The use of a stable isotope-labeled internal standard, such as Acrivastine-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical method development.[1][2][3][4] The co-elution of the deuterated internal standard with the analyte allows for precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[3] This application note provides a detailed protocol for the quantification of acrivastine in human plasma using Acrivastine-d7 as an internal standard, summarizes key pharmacokinetic parameters, and describes its metabolic pathway.

Quantitative Data Summary

The pharmacokinetic parameters of acrivastine have been characterized in several studies. The data presented below is a summary from studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Acrivastine in Healthy Adults

ParameterValueReference
Tmax (h) ~1.14 - 1.3
Cmax (ng/mL) ~140 - 179
Half-life (t½) (h) ~1.6 - 1.9
AUC0-12h (hr.ng/mL) 576 ± 57
Protein Binding ~50%
Volume of Distribution (Vd) 0.46 ± 0.05 L/kg
Renal Excretion ~84% (as unchanged drug and metabolites)

Table 2: Representative LC-MS/MS Method Validation Parameters for Acrivastine Quantification

ParameterValueReference
Linearity Range 1.52 - 606.00 ng/mL
Lower Limit of Quantification (LLOQ) 1.52 ng/mL
Mean Recovery 91.82% - 98.46%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (% bias) Within ±15%

Experimental Protocols

Bioanalytical Method for Acrivastine Quantification in Human Plasma using LC-MS/MS

This protocol describes a representative method for the extraction and quantification of acrivastine from human plasma using Acrivastine-d7 as an internal standard.

1. Materials and Reagents:

  • Acrivastine reference standard

  • Acrivastine-d7 internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of Acrivastine-d7 internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate acrivastine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Acrivastine: m/z 349.2 → 278.2

    • Acrivastine-d7: m/z 356.2 → 285.2

4. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of acrivastine to Acrivastine-d7.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of acrivastine in the unknown samples is determined from the calibration curve using linear regression with a 1/x² weighting factor.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add Acrivastine-d7 IS plasma->is_add acidify Acidify with Formic Acid is_add->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms peak_integration Peak Integration lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Generate Calibration Curve ratio->calibration quantify Quantify Unknown Samples calibration->quantify

Caption: Bioanalytical workflow for Acrivastine quantification.

metabolism_pathway Acrivastine Acrivastine Metabolite Propionic Acid Metabolite Acrivastine->Metabolite Metabolism Excretion Renal Excretion Acrivastine->Excretion Unchanged Metabolite->Excretion

Caption: Simplified metabolic pathway of Acrivastine.

Discussion

The use of a deuterated internal standard such as Acrivastine-d7 is highly recommended for the bioanalysis of acrivastine to ensure the accuracy and precision of the results, in line with regulatory guidelines. The presented LC-MS/MS method provides a robust and sensitive approach for quantifying acrivastine in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.

The pharmacokinetic profile of acrivastine is characterized by rapid absorption and a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations. A significant portion of the drug is excreted unchanged in the urine, with a notable metabolite being the propionic acid derivative. Further studies to fully elucidate the complete metabolic profile of acrivastine would be beneficial.

Conclusion

This application note provides a comprehensive overview of the application of Acrivastine-d7 in pharmacokinetic studies. The detailed protocol for a representative LC-MS/MS method, along with the summarized quantitative data and metabolic pathway, serves as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The use of a deuterated internal standard is crucial for generating high-quality bioanalytical data for regulatory submissions and for a thorough understanding of the drug's behavior in the human body.

References

The Role of Acrivastine D7 in Advancing Drug Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring the accuracy and precision of quantitative drug metabolism studies. Acrivastine D7, a deuterated analog of the second-generation antihistamine acrivastine, serves as an invaluable tool in this regard. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. These methods are crucial for elucidating the pharmacokinetic profile of acrivastine, a key aspect of drug development and regulatory submission.

Application Notes

This compound is primarily utilized as an internal standard in the quantitative analysis of acrivastine in biological matrices such as plasma and urine. The fundamental principle lies in the addition of a known and constant amount of this compound to all samples, including calibration standards, quality controls, and unknown study samples, at the initial stage of sample preparation.[1] By doing so, any variability introduced during the analytical workflow—such as extraction inefficiencies, matrix effects, and instrument response fluctuations—affects both the analyte (acrivastine) and the internal standard (this compound) to a similar extent.[1][2] The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z), allowing for the calculation of an analyte-to-internal standard peak area ratio. This ratio is then used to determine the concentration of acrivastine in the unknown samples by interpolation from a calibration curve.

The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][4] This preference stems from the ability of such standards to provide the most accurate and reliable data, which is critical for making informed decisions in drug development.

Quantitative Data Summary

The following tables summarize key parameters relevant to the bioanalysis of acrivastine.

ParameterValueReference
Lower Limit of Quantitation (LLOQ)1.52 ng/mL
Upper Limit of Quantitation (ULOQ)606.00 ng/mL
Linearity (r)≥0.996
Mean Recovery (Acrivastine)91.82% - 98.46%
Precision (CV%)Within ±15% (Low, Mid, High QCs), Within ±20% (LLOQ)
AccuracyWithin ±15% of nominal value (Low, Mid, High QCs), Within ±20% (LLOQ)

Table 1: Bioanalytical Method Validation Parameters for Acrivastine. This table outlines the typical acceptance criteria for a validated LC-MS/MS method for the quantification of acrivastine in biological matrices.

Pharmacokinetic ParameterValue (Mean ± SD)Route of AdministrationReference
Cmax179 ± 11 ng/mLOral
tmax0.85 ± 0.13 hrOral
AUC0-12 hr576 ± 57 hr.ng/mlOral
Terminal Half-life (single dose)1.9 ± 0.3 hoursOral
Terminal Half-life (steady state)3.5 ± 1.9 hoursOral

Table 2: Pharmacokinetic Parameters of Acrivastine in Healthy Volunteers. This table presents key pharmacokinetic parameters of acrivastine following oral administration.

Experimental Protocols

The following is a representative protocol for the quantification of acrivastine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Preparation of Stock and Working Solutions
  • Acrivastine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of acrivastine in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Acrivastine Working Solutions: Prepare serial dilutions of the acrivastine stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound IS working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable C18 reversed-phase column (e.g., Phenomenex Luna 3 µ CN 100A, 150 mm × 2.0 mm).

  • Mobile Phase: Methanol and 0.01 mol/L ammonium acetate water solution containing 0.1% formic acid (45:55, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Acrivastine Transition: m/z 349 → 278.

    • This compound Transition: m/z 356 → 285 (predicted).

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no interference at the retention times of acrivastine and this compound.

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of acrivastine to this compound against the nominal concentration of acrivastine. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (Lower Limit of Quantitation (LLOQ), Low, Medium, and High) in replicate on different days.

  • Matrix Effect: Evaluated to ensure that the ionization of acrivastine and this compound is not suppressed or enhanced by endogenous components of the plasma.

  • Recovery: The extraction efficiency of acrivastine and this compound from the plasma matrix is determined.

  • Stability: The stability of acrivastine in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage) is assessed.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration Ratio_Calculation->Concentration_Determination

Figure 1: A generalized workflow for the bioanalytical quantification of acrivastine in plasma using this compound as an internal standard.

Internal_Standard_Principle cluster_process Analytical Process Analyte Acrivastine (Analyte) Extraction Extraction Analyte->Extraction Variable Loss IS This compound (Internal Standard) IS->Extraction Similar Variable Loss Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Detection Detection Ionization->Detection Ratio Analyte / IS Detection->Ratio Peak Area Ratio Quantification Quantification Ratio->Quantification Accurate Quantification

Figure 2: The principle of using a stable isotope-labeled internal standard (this compound) to correct for analytical variability and ensure accurate quantification of the analyte (acrivastine).

References

Application Notes and Protocols for the Liquid Chromatography Analysis of Acrivastine and Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of Acrivastine and its deuterated internal standard, Acrivastine D7, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, formulation analysis, and quality control.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of Acrivastine in pharmaceutical formulations.

Chromatographic Conditions
ParameterValue
Column Chromolith® Performance RP-18e (100 x 4.6 mm)
Mobile Phase Acetonitrile and 25 mM Sodium Dihydrogen Phosphate (pH 4.0) (22.5:77.5 v/v)[1]
Flow Rate 5.0 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 20 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm[1]
Run Time Approximately 5 minutes
Experimental Protocol

1. Standard Solution Preparation:

  • Prepare a stock solution of Acrivastine reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.563 to 50 µg/mL.[1]

2. Sample Preparation (for Capsules):

  • Empty and weigh the contents of ten capsules to determine the average weight.

  • Accurately weigh a portion of the powdered capsule contents equivalent to a single dose of Acrivastine.

  • Transfer the powder to a volumetric flask and dissolve it in a known volume of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • The elution time for Acrivastine is expected to be approximately 2.08 minutes.

4. Data Analysis:

  • Identify the Acrivastine peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of Acrivastine in the samples using the calibration curve generated from the standard solutions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This bioanalytical method is suitable for the determination of Acrivastine in human plasma, using this compound as an internal standard.

Chromatographic Conditions
ParameterValue
Column Phenomenex Luna 3 µm CN 100A (150 x 2.0 mm)
Mobile Phase Methanol and 0.01 M Ammonium Acetate with 0.1% Formic Acid (45:55 v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 8 minutes
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Acrivastine Transition m/z 349 → 278
This compound (IS) Transition m/z 356 → 285 (Predicted)
Dwell Time 200 ms
Experimental Protocol

1. Standard and Internal Standard Preparation:

  • Prepare a stock solution of Acrivastine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Acrivastine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same diluent.

2. Sample Preparation (Human Plasma):

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Inject the prepared standards and samples.

4. Data Analysis:

  • Quantify Acrivastine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the standard samples. The method has been shown to be linear in the range of 1.52 to 606.00 ng/mL for acrivastine.

Workflow for LC-Based Analysis

LC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample or Pharmaceutical Formulation Spike Spike Internal Standard (this compound) Sample->Spike Bioanalytical Extract Extraction / Precipitation Sample->Extract Standard Reference Standard (Acrivastine & this compound) Dilute Dilution Standard->Dilute Spike->Extract LC Liquid Chromatography (Separation) Extract->LC Dilute->LC Detector Detection (UV or MS/MS) LC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the liquid chromatography analysis of Acrivastine.

References

Application Notes and Protocols for the Detection of Acrivastine-D7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrivastine is a second-generation antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria. In bioanalytical methods, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices. Acrivastine-D7, a deuterated analog of Acrivastine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties and distinct mass-to-charge ratio.

This document provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the detection and quantification of Acrivastine and its deuterated internal standard, Acrivastine-D7, in human plasma.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Acrivastine and Acrivastine-D7.

Table 1: Mass Spectrometry Parameters
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
Acrivastine349.0278.0[1]Positive
Acrivastine-D7356.0285.0*Positive

Note: The product ion for Acrivastine-D7 is predicted based on the fragmentation of Acrivastine. The deuterium atoms are assumed not to be on the neutral loss fragment. Final fragment selection should be optimized empirically.

Table 2: Chromatographic Conditions
ParameterValue
HPLC ColumnPhenomenex Luna 3 μ CN 100A (150 mm×2.0 mm)[1]
Mobile PhaseMethanol and 0.01 mol/L ammonium acetate water solution containing 0.1% formic acid (45:55, v/v)[1]
Flow Rate0.2 mL/min[1]
Injection Volume10 µL
Column Temperature40 °C
Run TimeApproximately 5 minutes[2]

Experimental Protocol

This protocol outlines the procedure for the extraction of Acrivastine and Acrivastine-D7 from human plasma and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Acrivastine reference standard

  • Acrivastine-D7 internal standard

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples and internal standard solutions at room temperature.

  • Spike 200 µL of plasma with 20 µL of Acrivastine-D7 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 600 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) for protein precipitation and extraction.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample onto the analytical column.

  • Monitor the MRM transitions specified in Table 1.

  • Acquire data using appropriate instrument software.

Method Validation

The bioanalytical method should be fully validated according to the guidelines from regulatory agencies such as the FDA and EMA. Validation should include the assessment of:

  • Selectivity and Specificity

  • Linearity (suggested range: 1.52 - 606.00 ng/mL for Acrivastine)

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) vortex1 Vortex plasma->vortex1 is Internal Standard (Acrivastine-D7) is->vortex1 extraction_solvent Extraction Solvent (600 µL) extraction_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Logical Relationship of Analytical Components

logical_relationship cluster_instrument Instrumentation cluster_method Method Parameters cluster_analyte Analytes lc Liquid Chromatograph column Analytical Column lc->column mobile_phase Mobile Phase lc->mobile_phase ms Tandem Mass Spectrometer mrm MRM Transitions ms->mrm acrivastine Acrivastine column->acrivastine acrivastine_d7 Acrivastine-D7 column->acrivastine_d7 mobile_phase->acrivastine mobile_phase->acrivastine_d7 acrivastine->mrm acrivastine_d7->mrm

Caption: Interrelationship of analytical components for Acrivastine-D7 detection.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Acrivastine-D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for utilizing Acrivastine-D7 as an internal standard to overcome matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Acrivastine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Acrivastine, due to the presence of co-eluting compounds from the sample matrix. This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method. In bioanalysis, endogenous components of biological fluids like salts, lipids, and proteins are common causes of matrix effects.[1]

Q2: How does Acrivastine-D7, as a deuterated internal standard, help in mitigating matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[2] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal (Acrivastine) to the internal standard signal (Acrivastine-D7), variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can Acrivastine-D7 completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.

Q4: What are the ideal purity requirements for Acrivastine-D7?

A4: For reliable quantification, Acrivastine-D7 should have high chemical and isotopic purity. The generally accepted requirements are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher. High purity is crucial because the presence of unlabeled Acrivastine as an impurity in the deuterated standard can lead to an overestimation of the Acrivastine concentration, especially at lower levels.

Troubleshooting Guide

Issue 1: Poor reproducibility of the Acrivastine / Acrivastine-D7 peak area ratio.

Potential Cause Troubleshooting Steps
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement. Solution: Conduct a post-extraction addition experiment to assess the matrix effect across different lots of the biological matrix. If significant variability is observed, further optimization of the sample clean-up procedure may be necessary to remove interfering components.
Analyte and IS do not co-elute A slight separation between the Acrivastine and Acrivastine-D7 peaks can expose them to different matrix environments. Solution: Modify the chromatographic conditions (e.g., mobile phase composition, gradient) to ensure complete co-elution. Consider using a column with slightly lower resolution if necessary to merge the peaks.
Column Degradation Loss of stationary phase or column contamination can alter the separation of the analyte and internal standard. Solution: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination.

Issue 2: Unexpectedly high or low Acrivastine concentrations.

Potential Cause Troubleshooting Steps
Isotopic Contribution (Crosstalk) Naturally occurring heavy isotopes in Acrivastine (e.g., ¹³C) can contribute to the signal of Acrivastine-D7, particularly if the mass difference is small. Solution: Ensure the mass difference between Acrivastine and Acrivastine-D7 is sufficient (ideally 4-5 Da or more). Optimize the concentration of the internal standard to minimize the relative contribution of the analyte's isotopic signal.
Impurity in the Internal Standard The Acrivastine-D7 standard may contain a small amount of unlabeled Acrivastine from its synthesis. Solution: Analyze a high concentration of the Acrivastine-D7 solution alone and monitor for any signal at the Acrivastine mass transition. If significant impurities are found, contact the supplier for a higher purity batch.
Deuterium Exchange Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, especially at labile positions. Solution: Evaluate the stability of Acrivastine-D7 in the sample matrix and mobile phase over time. If deuterium exchange is confirmed, consider using an internal standard with labels in more stable positions or a ¹³C or ¹⁵N labeled standard.
Cross-Contamination Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Solution: Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes a method to quantify the matrix effect for Acrivastine using Acrivastine-D7 as the internal standard.

Objective: To quantify the degree of ion suppression or enhancement for Acrivastine in a specific biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma (at least 6 different lots)

  • Acrivastine and Acrivastine-D7 analytical standards

  • Reagents for sample preparation (e.g., protein precipitation solvent)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a series of calibration standards of Acrivastine in the final mobile phase composition. Add Acrivastine-D7 at a constant concentration to each standard.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma using the intended sample preparation method. After the final extraction step, spike the extracted matrix with Acrivastine and Acrivastine-D7 at the same concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank plasma from the different lots with Acrivastine and Acrivastine-D7 at the same concentrations as in Set A before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each lot of plasma:

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) :

      • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • Calculate the Recovery (RE) :

      • RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

Interpretation of Results:

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

  • The IS-Normalized MF should be close to 1, indicating that Acrivastine-D7 is effectively compensating for the matrix effects. The coefficient of variation (%CV) of the IS-Normalized MF across the different lots should be less than 15%.

Protocol 2: Bioanalytical Method for Acrivastine in Human Plasma

This protocol is a representative method for the quantification of Acrivastine in human plasma using Acrivastine-D7 as an internal standard.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 20 µL of Acrivastine-D7 working solution (internal standard). b. Vortex for 30 seconds. c. Add 400 µL of acetonitrile to precipitate proteins. d. Vortex for 2 minutes. e. Centrifuge at 13,000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 200 µL of the mobile phase. h. Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Parameters:

Parameter Condition
LC Column Phenomenex Luna 3 µ CN 100A (150 mm x 2.0 mm) or equivalent
Mobile Phase Methanol and 0.01 mol/L ammonium acetate with 0.1% formic acid (45:55, v/v)
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Ion Electrospray (ESI+)
MRM Transitions Acrivastine: m/z 349 → 278; Acrivastine-D7: m/z 356 → 285 (hypothetical)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Data Presentation

Table 1: Representative Matrix Effect and Recovery Data for Acrivastine

Plasma LotMatrix Factor (MF)IS-Normalized MFRecovery (RE) %
10.851.0292.5
20.780.9891.8
30.911.0593.1
40.820.9990.7
50.750.9791.2
60.881.0392.8
Mean 0.83 1.01 92.0
%CV 6.8 3.1 1.0

Table 2: LC-MS/MS Parameters for Acrivastine and Acrivastine-D7

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Acrivastine34927825
Acrivastine-D735628525

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_results Results A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Spiked Matrix (Extracted Blank + Analyte + IS) B->LCMS C Set C: Pre-Spiked Matrix (Blank + Analyte + IS -> Extract) C->LCMS Calc_MF Calculate Matrix Factor (B vs A) LCMS->Calc_MF Peak Areas Calc_RE Calculate Recovery (C vs B) LCMS->Calc_RE Peak Areas Calc_IS_MF Calculate IS-Normalized MF LCMS->Calc_IS_MF Peak Area Ratios Results Assess Accuracy & Precision Calc_MF->Results Calc_RE->Results Calc_IS_MF->Results

Caption: Workflow for the quantitative assessment of matrix effects.

Deuterated_IS_Principle cluster_elution Chromatographic Elution cluster_ionization Ionization Source cluster_detection Signal Detection & Normalization Elution Co-elution of Analyte and IS Matrix Co-eluting Matrix Components IonSource Ionization (ESI) Elution->IonSource Enters Ion Source Together Suppression Ion Suppression/ Enhancement IonSource->Suppression Matrix Interference Detector Mass Spectrometer (Signal Intensity) Suppression->Detector Affects both Analyte & IS Similarly Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of matrix effect compensation using a co-eluting deuterated internal standard.

References

Improving peak shape and resolution for Acrivastine and Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Acrivastine and its deuterated internal standard, Acrivastine D7. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your analytical methods, improve peak shape, and enhance resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing or fronting) for Acrivastine and this compound?

Poor peak shape is a frequent issue in liquid chromatography. For Acrivastine, a basic compound, peak tailing is more common and can be caused by several factors:

  • Secondary Interactions: Strong interactions between the basic amine functional groups in Acrivastine and acidic silanol groups on the surface of silica-based columns can lead to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of Acrivastine. Operating near its pKa can result in inconsistent peak shapes.[1]

  • Column Degradation: Voids in the column packing or a blocked inlet frit can distort peak shape.[1]

  • Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

Q2: How can I improve the peak shape of my Acrivastine and this compound peaks?

To achieve symmetrical, Gaussian peaks, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: For basic compounds like Acrivastine, using a mobile phase with a pH that ensures the analyte is in a single ionic state can improve peak shape. Operating at a lower pH (e.g., pH 2.5-4) will protonate the amine groups, while a higher pH (e.g., > pH 7) can be used with a pH-stable column to keep them neutral.

  • Use a High-Quality, End-capped Column: Modern, high-purity silica columns with extensive end-capping minimize the availability of free silanol groups, thereby reducing peak tailing. Consider using columns specifically designed for the analysis of basic compounds.

  • Optimize Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) and any additives are crucial. Small amounts of additives like formic acid or ammonium formate can improve peak shape by competing for active sites on the stationary phase.

  • Reduce Injection Volume/Concentration: If peak fronting is observed, try diluting the sample or reducing the injection volume to avoid column overload.

  • Employ a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample matrix that might cause peak shape issues.

Q3: My resolution between Acrivastine and other components (or its Z-isomer) is poor. What steps can I take to improve it?

Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.

  • Modify Mobile Phase Strength: Decreasing the percentage of the organic solvent in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the pH: Altering the mobile phase pH can change the retention characteristics of ionizable compounds like Acrivastine, potentially improving resolution.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a column with a different ligand) can provide the necessary change in selectivity.

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, it can also decrease retention time.

Experimental Protocols and Data

Example HPLC Method for Acrivastine

This protocol is a starting point for method development and is based on published literature. Optimization will likely be required for your specific application and instrumentation.

Table 1: HPLC Parameters for Acrivastine Analysis

ParameterCondition
Column Chromolith® Performance RP-18e
Mobile Phase Acetonitrile : 25 mM Sodium Phosphate Monobasic (pH 4.0) (22.5:77.5 v/v)
Flow Rate 5.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 5 µL
Example LC-MS/MS Method for Acrivastine

For bioanalytical applications requiring higher sensitivity and selectivity, an LC-MS/MS method is often employed.

Table 2: LC-MS/MS Parameters for Acrivastine Analysis

ParameterCondition
Column Phenomenex Luna 3 µ CN 100A (150 mm × 2.0 mm)
Mobile Phase Methanol : 10 mM Ammonium Acetate with 0.1% Formic Acid (45:55 v/v)
Flow Rate 0.2 mL/min
Ionization Mode Positive Ion Electrospray (ESI+)
Detection Multiple Reaction Monitoring (MRM)

Visual Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical approach to diagnosing and resolving common peak shape issues.

G start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is it Peak Fronting? start->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes tailing_issues Peak Tailing Issues check_overload->tailing_issues No solution Improved Peak Shape reduce_load->solution adjust_ph Adjust Mobile Phase pH (e.g., add Formic Acid) tailing_issues->adjust_ph check_column Use High-Quality, End-capped Column adjust_ph->check_column check_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_column->check_solvent check_system Check for System Issues (e.g., Column Void, Blockage) check_solvent->check_system replace_column Replace Guard/Analytical Column check_system->replace_column Yes maintenance System Maintenance (e.g., flush system) check_system->maintenance No replace_column->solution maintenance->solution

Caption: A decision tree for troubleshooting poor peak shapes.

General Sample Preparation Workflow for Acrivastine from Plasma

For the analysis of Acrivastine in biological matrices like plasma, a robust sample preparation method such as Solid-Phase Extraction (SPE) is often necessary to remove interferences.

G start Plasma Sample Collection add_is Add this compound (Internal Standard) start->add_is pretreatment Sample Pre-treatment (e.g., Protein Precipitation) add_is->pretreatment load_sample Load Pre-treated Sample pretreatment->load_sample spe_cartridge Condition SPE Cartridge spe_cartridge->load_sample wash_step Wash SPE Cartridge (to remove interferences) load_sample->wash_step elute Elute Acrivastine and This compound wash_step->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Troubleshooting Low Recovery of Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of Acrivastine D7. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to low recovery of this internal standard during sample preparation.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound in my solid-phase extraction (SPE) protocol. What are the potential causes?

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. Here are the most common culprits:

  • Inappropriate Sorbent Selection: The choice of sorbent is critical for effective retention of this compound. As Acrivastine is a moderately polar compound with both acidic and basic functional groups (pKa of approximately 3.68 for the carboxylic acid and 8.63 for the pyrrolidine nitrogen), a mixed-mode or a polymeric reversed-phase sorbent is often most effective. Using a sorbent that is too nonpolar may result in poor retention, while one that is too polar might not adequately retain the analyte from an aqueous matrix.

  • Incorrect pH of Sample Load: The pH of the sample solution plays a crucial role in the retention of ionizable compounds like Acrivastine. To ensure optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of the analyte, making it more hydrophobic. For Acrivastine, adjusting the sample pH to a value between its two pKas (e.g., pH 5-7) is a good starting point to neutralize the molecule.

  • Wash Solvent is Too Strong: A common issue is the premature elution of this compound during the wash step. If the organic content of the wash solvent is too high, it can start to elute the analyte along with the interferences. It is crucial to use a wash solvent that is strong enough to remove matrix components but weak enough to leave this compound bound to the sorbent.

  • Insufficient Elution Solvent Strength or Volume: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. If the elution solvent is too weak or the volume is insufficient, the analyte will not be completely recovered from the cartridge. Increasing the organic strength or adding a small amount of acid or base to the elution solvent can improve recovery.

  • Drying of the SPE Cartridge: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent and low recovery. It is important to ensure the sorbent remains wetted throughout these steps.

Q2: My this compound recovery is low and inconsistent when using liquid-liquid extraction (LLE). What should I investigate?

Low and variable recovery in LLE is often related to the partitioning behavior of the analyte and the physical process of the extraction. Consider the following:

  • Incorrect pH of the Aqueous Phase: Similar to SPE, the pH of the aqueous sample is critical for efficient partitioning into the organic phase. To extract this compound into an organic solvent, the pH of the aqueous phase should be adjusted to a level where the molecule is in its neutral, more lipophilic form.

  • Inappropriate Organic Solvent: The choice of organic solvent is key. The solvent should be immiscible with the aqueous phase and have a good affinity for this compound. A solvent with a polarity that is too low may not efficiently extract a moderately polar compound like Acrivastine. Conversely, a solvent that is too polar may have some miscibility with the aqueous phase, leading to poor phase separation.

  • Formation of Emulsions: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to low recovery. Emulsions are more likely to form with complex matrices like plasma. Gentle mixing instead of vigorous shaking, or the addition of salt to the aqueous phase ("salting out"), can help to break up emulsions.

  • Insufficient Mixing or Extraction Time: Inadequate mixing of the two phases can lead to incomplete partitioning of the analyte into the organic phase. Ensure sufficient agitation for an adequate amount of time to allow for equilibrium to be reached.

  • Analyte Adsorption: this compound may adsorb to the surface of the glass extraction vessel, especially at low concentrations. Silanizing the glassware can help to minimize this issue.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low recovery of this compound.

Troubleshooting_Workflow Troubleshooting Low Recovery of this compound start Low this compound Recovery Observed check_method Review Extraction Method (SPE or LLE) start->check_method spe Solid-Phase Extraction (SPE) check_method->spe SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe_sorbent Check Sorbent Type spe->spe_sorbent lle_ph Verify Aqueous Phase pH lle->lle_ph spe_ph_load Verify Sample Load pH spe_sorbent->spe_ph_load spe_wash Evaluate Wash Solvent Strength spe_ph_load->spe_wash spe_elution Assess Elution Solvent spe_wash->spe_elution solution Problem Resolved spe_elution->solution lle_solvent Check Organic Solvent lle_ph->lle_solvent lle_emulsion Inspect for Emulsion lle_solvent->lle_emulsion lle_mixing Review Mixing Procedure lle_emulsion->lle_mixing lle_mixing->solution

Caption: A flowchart for systematically troubleshooting low recovery issues.

Experimental Protocols

Below are detailed starting protocols for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of this compound from human plasma. These can be optimized based on your specific matrix and analytical requirements.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode polymeric SPE cartridge.

Materials:

  • Mixed-mode polymeric SPE cartridges (e.g., Oasis MCX)

  • Human plasma sample

  • This compound internal standard solution

  • Phosphoric acid

  • Ammonium hydroxide

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration as per your analytical method).

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction procedure for this compound from human plasma.

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Sodium carbonate buffer (0.1 M, pH 9.0)

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 500 µL of human plasma in a centrifuge tube, add 50 µL of this compound internal standard solution.

    • Add 500 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 10 seconds.

  • Extraction:

    • Add 5 mL of MTBE to the tube.

    • Cap the tube and vortex for 2 minutes.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation: Impact of Extraction Parameters on Recovery

The following table summarizes the expected recovery of this compound under different extraction conditions. This data can be used as a reference to diagnose the cause of low recovery in your experiments.

Extraction Method Parameter Varied Condition Expected Recovery (%) Notes
SPE Sample pH pH 3.055-65Incomplete retention due to ionization.
pH 6.0 (Optimal) >90 Analyte is neutral, enhancing retention.
pH 9.060-70Incomplete retention.
Wash Solvent 20% Methanol85-95Potential for some analyte loss.
5% Methanol (Optimal) >90 Good removal of interferences without analyte loss.
Elution Solvent Methanol70-80Incomplete elution.
5% NH4OH in Methanol (Optimal) >90 Ionization of analyte facilitates elution.
LLE Aqueous Phase pH pH 7.065-75Incomplete partitioning into organic phase.
pH 9.0 (Optimal) >85 Analyte is deprotonated and more organic soluble.
Organic Solvent Hexane40-50Too nonpolar to efficiently extract this compound.
MTBE (Optimal) >85 Good balance of polarity for extraction.

Visualization of Key Relationships

The chemical structure of Acrivastine and its ionizable groups are key to understanding its extraction behavior.

Acrivastine_Structure Acrivastine Structure and Ionization cluster_0 Acrivastine cluster_1 Ionizable Groups Acrivastine pka1 Carboxylic Acid (pKa ~3.68) Acrivastine->pka1 Acidic Group pka2 Pyrrolidine Nitrogen (pKa ~8.63) Acrivastine->pka2 Basic Group

Caption: Key ionizable groups on the Acrivastine molecule.

Optimizing ionization efficiency for Acrivastine D7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the ionization efficiency of Acrivastine D7 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing this compound?

A: Positive ion electrospray ionization (ESI+) is the most effective and commonly reported mode for the analysis of Acrivastine and its deuterated internal standards like this compound.[1] This technique is well-suited for polar, basic compounds that can be readily protonated.

Q2: What are the expected precursor and product ions for Acrivastine and this compound?

A: For Acrivastine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 349. A commonly used Multiple Reaction Monitoring (MRM) transition is m/z 349 → 278.[1] For this compound, the precursor ion [M+H]⁺ will be observed at m/z 356. The corresponding product ion should be confirmed experimentally but is expected to be m/z 285.

Q3: How does the mobile phase composition impact the ionization of this compound?

A: Mobile phase composition is critical for achieving optimal ESI efficiency.[2][3][4] For a basic compound like Acrivastine, adding an acidic modifier such as 0.1% formic acid to the mobile phase is highly recommended. This lowers the pH and promotes the formation of the protonated [M+H]⁺ ion in the ESI source, leading to a significantly enhanced signal. The use of buffers like ammonium acetate or ammonium formate can also help stabilize the spray and improve reproducibility.

Q4: What are the most important ESI source parameters to optimize for this compound?

A: To maximize signal intensity, it is crucial to optimize several ion source parameters. This is typically done using Flow Injection Analysis (FIA) of a standard solution. Key parameters include:

  • Capillary Voltage: Affects the efficiency of droplet charging.

  • Nebulizer Gas Pressure: Controls the formation of the aerosol.

  • Drying Gas Flow Rate and Temperature: Influences the desolvation of droplets to release gas-phase ions.

  • Fragmentor Voltage: Affects in-source fragmentation and ion transmission.

Q5: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A: ESI is generally preferred for polar to moderately nonpolar compounds like Acrivastine. APCI is typically better suited for less polar compounds. Given that established methods successfully use ESI for Acrivastine, this should be the first choice.

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

Problem: No or Very Low Signal Intensity for this compound

Q: I'm injecting my sample, but I see no peak or a very weak peak for this compound. What steps should I take to troubleshoot this?

A: A lack of signal is a common issue that can stem from multiple sources. Systematically checking the sample path from the vial to the detector is the most effective approach. Contamination of the ion source is a frequent cause of reduced ionization efficiency. The logical workflow below can guide your troubleshooting process.

G start Start: No/Low Signal check_spray 1. Visually Inspect ESI Spray Is it stable and cone-shaped? start->check_spray spray_bad Action: Check for Clogs (ESI capillary, transfer lines). Clean or replace components. check_spray->spray_bad No/Unstable spray_ok 2. Check MS Tuning & Calibration Is the instrument calibrated recently? check_spray->spray_ok Yes spray_bad->check_spray After Cleaning recalibrate Action: Recalibrate Mass Spectrometer Follow manufacturer's protocol. spray_ok->recalibrate No cal_ok 3. Verify LC Fluidics Is system pressure normal? Are there any leaks? spray_ok->cal_ok Yes recalibrate->spray_ok After Calibrating pressure_bad Action: Troubleshoot LC System Check for leaks or blockages. Ensure correct mobile phase. cal_ok->pressure_bad No pressure_ok 4. Confirm Sample & Method Is the sample concentration correct? Are MS parameters (MRM) correct for D7? cal_ok->pressure_ok Yes pressure_bad->cal_ok After Fixing sample_bad Action: Remake Sample Verify method parameters (m/z 356 -> 285). pressure_ok->sample_bad No end_node Issue likely resolved. If problem persists, suspect detector issue. pressure_ok->end_node Yes sample_bad->pressure_ok After Correcting

Caption: Troubleshooting workflow for no or low signal intensity.
Problem: High Signal Variability / Poor Reproducibility

Q: The peak area for my this compound internal standard is inconsistent across my sample batch. What are the likely causes?

A: Inconsistent signal for an internal standard points to issues with the stability of the analytical system.

  • Unstable ESI Spray: This is a primary cause. Re-inspect the spray; if it sputters or drifts, clean the ion source capillary and cone.

  • Ion Source Contamination: A buildup of salts or matrix components on the ion source can lead to fluctuating ionization efficiency. Regular cleaning is essential, especially with complex matrices like plasma.

  • Autosampler/Injection Issues: Inconsistent injection volumes will lead to variable peak areas. Check the autosampler for air bubbles in the syringe and ensure proper needle seating.

  • Mobile Phase Issues: Ensure your mobile phases are fresh, properly mixed, and degassed. Inconsistent mobile phase composition can alter ionization conditions.

Problem: Poor Peak Shape (Tailing, Splitting, Broadening)

Q: My this compound peak is tailing or split. How can I improve the peak shape?

A: Poor peak shape is often a chromatographic issue but can also be related to the injection process.

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

  • Column Overload: While less common with internal standards, injecting too much mass on the column can lead to broad, tailing peaks.

  • Column Contamination or Degradation: Buildup of matrix components at the head of the column can cause peak splitting and tailing. Try flushing the column or using a guard column.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and MS source can contribute to peak broadening.

Data and Protocols

Summary of LC-MS/MS Parameters

The following table summarizes typical starting parameters for an Acrivastine analysis based on published methods. This compound parameters should be nearly identical, with adjustments made for the mass difference.

ParameterSettingReference
LC Column Phenomenex Luna 3 µ CN 100A (150 mm×2.0 mm) or equivalent C18/polar-embedded column
Mobile Phase A 0.01 M Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.2 - 0.8 mL/min
Gradient Isocratic (e.g., 45:55 A:B) or a shallow gradient, to be optimized for separation from interferences
Ionization Mode ESI Positive
MRM Transition (Acrivastine) m/z 349 → 278
MRM Transition (this compound) m/z 356 → 285 (Requires experimental confirmation)
Experimental Protocol: Ion Source Optimization via FIA

This protocol outlines the steps for optimizing ESI source parameters for this compound using Flow Injection Analysis (FIA).

G prep_std 1. Prepare Standard Prepare ~500 ng/mL solution of This compound in 50:50 Mobile Phase A:B. setup_fia 2. Setup FIA System Bypass LC column by connecting injector directly to MS source. prep_std->setup_fia infuse 3. Infuse Solution Infuse standard at a typical flow rate (e.g., 0.2 mL/min). setup_fia->infuse tune 4. Tune Parameters Acquire data in full scan or SIM mode (m/z 356) while adjusting parameters. infuse->tune param_cap Capillary Voltage tune->param_cap param_gas Nebulizer & Drying Gas tune->param_gas param_temp Drying Gas Temperature tune->param_temp record 5. Record Optimal Values Identify parameter values that yield the highest, most stable signal. tune->record

Caption: Workflow for optimizing MS source parameters using FIA.
  • Prepare Standard Solution: Create a solution of this compound at a concentration of approximately 500 ng/mL in a solvent similar to your mobile phase (e.g., 50% Methanol, 50% water with 0.1% formic acid).

  • Configure for FIA: Disconnect the LC column and connect the autosampler directly to the mass spectrometer's ESI probe using a union.

  • Infuse the Standard: Use a syringe pump or the LC pump to deliver the standard solution at a constant flow rate (e.g., 0.2 mL/min).

  • Optimize Parameters: While infusing, monitor the signal intensity for the this compound precursor ion (m/z 356). Sequentially adjust one parameter at a time (e.g., capillary voltage, gas temperature, gas flows) to find the value that maximizes the signal.

  • Optimize Fragmentation: After optimizing the source, select the precursor ion (m/z 356) and increase the collision energy to find the optimal value that produces the desired product ion (expected around m/z 285) with the highest intensity.

  • Record and Implement: Save the optimized source and MS/MS parameters in your analytical method.

References

Technical Support Center: Isotopic Interference with Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Acrivastine D7 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and how can it affect my analysis of Acrivastine with this compound?

Isotopic interference in the context of an LC-MS/MS assay using this compound refers to the contribution of signals from the naturally occurring heavy isotopes of Acrivastine to the mass channel of its deuterated internal standard, this compound. This can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's true concentration. This phenomenon is particularly relevant when the analyte concentration is high relative to the internal standard.

Q2: I am observing a peak in my this compound channel even when I inject a high concentration of unlabeled Acrivastine standard. What is causing this?

This is a classic sign of isotopic contribution from the unlabeled analyte to the deuterated internal standard's signal. Acrivastine has a specific mass, and due to the natural abundance of heavy isotopes like Carbon-13, a small percentage of Acrivastine molecules will have a mass that is one or more units higher than its monoisotopic mass. If this isotopic peak overlaps with the mass of this compound, it will be detected in the D7 channel.

Q3: My calibration curve for Acrivastine is non-linear, especially at higher concentrations. Could this be related to isotopic interference?

Yes, non-linearity in the calibration curve, particularly at the upper and lower limits of quantification, can be a symptom of isotopic interference.[1] At high concentrations of Acrivastine, the contribution of its isotopic peaks to the this compound signal becomes more significant, leading to a disproportionate response ratio and a curve that deviates from linearity.

Q4: I've noticed that the this compound peak elutes slightly earlier than the Acrivastine peak in my chromatogram. Is this a concern?

A slight shift in retention time between a deuterated internal standard and the analyte is a known phenomenon in reversed-phase chromatography. While minor shifts may be tolerable, significant separation can be problematic. If the two compounds do not co-elute, they may experience different matrix effects (ion suppression or enhancement), which can compromise the accuracy and precision of the quantification.

Troubleshooting Guides

Guide 1: Assessing the Isotopic Purity of this compound

Objective: To determine the isotopic purity of the this compound internal standard.

Methodology: High-Resolution Mass Spectrometry (HRMS) is the preferred method for this assessment.

Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the high-resolution mass spectrometer.

  • Acquire a full-scan mass spectrum in the appropriate ionization mode (e.g., positive electrospray ionization).

  • Identify and integrate the peak areas for the ion corresponding to this compound and any peaks corresponding to lower deuteration levels (D0 to D6).

  • Calculate the isotopic purity as the percentage of the D7 peak area relative to the sum of all related isotopic peak areas.

Guide 2: Investigating Isotopic Crosstalk between Acrivastine and this compound

Objective: To experimentally determine the extent of signal contribution from Acrivastine to the this compound channel and vice versa.

Protocol:

  • Analyte to Internal Standard Crosstalk:

    • Prepare a sample containing a high concentration of unlabeled Acrivastine (e.g., the upper limit of quantification) without any this compound.

    • Analyze the sample using your LC-MS/MS method and monitor the MRM transition for this compound.

    • The response observed in the this compound channel should be minimal, ideally less than 0.1% of the response of a standard containing only this compound at its working concentration.

  • Internal Standard to Analyte Crosstalk:

    • Prepare a sample containing this compound at its working concentration without any unlabeled Acrivastine.

    • Analyze the sample and monitor the MRM transition for Acrivastine.

    • The response in the Acrivastine channel should be negligible.

Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acrivastine349.2278.2
This compound356.2285.2

Note: The MRM transition for Acrivastine is based on published literature.[2][3] The transition for this compound is inferred based on a 7-dalton mass shift, assuming deuterium labeling on the phenyl and methyl groups.

Detailed Experimental Protocols

LC-MS/MS Method for Acrivastine and this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and experimental conditions.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna 3 µm CN 100A, 150 mm x 2.0 mm) is a suitable starting point.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution should be optimized to ensure good peak shape and separation from matrix components. A starting point could be:

    • 0-1 min: 20% B

    • 1-5 min: 20-80% B

    • 5-6 min: 80% B

    • 6-7 min: 80-20% B

    • 7-10 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Acrivastine: 349.2 -> 278.2

    • This compound: 356.2 -> 285.2

  • Collision Energy and other MS parameters: These should be optimized for your specific instrument to achieve the best signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of Acrivastine using this compound.

troubleshooting_logic start Inaccurate Results or Non-Linear Calibration check_crosstalk Investigate Isotopic Crosstalk start->check_crosstalk check_purity Assess Isotopic Purity of D7 start->check_purity check_chromatography Evaluate Chromatography start->check_chromatography crosstalk_present Crosstalk Confirmed check_crosstalk->crosstalk_present Yes low_purity Low Isotopic Purity check_purity->low_purity Yes poor_coelution Poor Co-elution check_chromatography->poor_coelution Yes solution_crosstalk Use Higher Deuteration or Mathematical Correction crosstalk_present->solution_crosstalk solution_purity Source Higher Purity Internal Standard low_purity->solution_purity solution_chromatography Optimize LC Method poor_coelution->solution_chromatography

Caption: Troubleshooting logic for addressing issues with this compound.

References

Acrivastine D7 stability issues in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the bioanalysis of Acrivastine-D7. This center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Acrivastine-D7 and why is it used in bioanalysis?

Acrivastine-D7 is a deuterated form of Acrivastine, a second-generation antihistamine. In quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), Acrivastine-D7 serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (Acrivastine), it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Acrivastine in biological samples.

Q2: What are the primary stability concerns for Acrivastine-D7 in biological matrices?

The primary stability concerns for Acrivastine-D7 in biological matrices such as plasma, blood, or urine revolve around its potential degradation under various storage and handling conditions. Key factors that can influence its stability include:

  • Temperature: Improper storage temperatures can lead to degradation.

  • pH: Acrivastine has been shown to be susceptible to degradation in acidic conditions.[1]

  • Enzymatic Activity: Endogenous enzymes in biological matrices can potentially metabolize or degrade Acrivastine-D7.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte and the internal standard.

  • Light Exposure: Photodegradation can be a concern for light-sensitive compounds.[2]

Q3: What are the acceptable criteria for the stability of Acrivastine-D7 during bioanalytical method validation?

Troubleshooting Guides

This section addresses specific issues that users might encounter during the analysis of Acrivastine-D7 in biological matrices.

Issue 1: Inconsistent or Drifting Acrivastine-D7 (Internal Standard) Peak Areas

  • Observation: The peak area of Acrivastine-D7 varies significantly across the analytical run, either showing a decreasing or increasing trend.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Degradation in Matrix - Verify Sample Storage: Ensure that samples have been consistently stored at the validated temperature (e.g., -80°C). - Minimize Benchtop Time: Keep samples on ice or in a cooled autosampler during processing and analysis. - Evaluate pH: Ensure the pH of the sample processing and final solution is within a stable range for Acrivastine.
Inconsistent Sample Preparation - Pipetting Accuracy: Verify the accuracy and precision of all pipetting steps, especially the addition of the internal standard. - Extraction Variability: Optimize the extraction procedure to ensure consistent recovery.
Instrument Instability - Check for Source Contamination: A dirty ion source can lead to a gradual decline in signal. Clean the mass spectrometer source. - Mobile Phase Issues: Ensure mobile phases are properly prepared and degassed.
Deuterium Exchange - Evaluate Solvent Conditions: Deuterium atoms can sometimes exchange with protons from the solvent, especially at certain pH values. This can alter the mass of the internal standard. Incubate Acrivastine-D7 in the final sample solvent for the duration of a typical run and re-inject to check for any changes in mass or signal intensity.

Issue 2: Chromatographic Peak Splitting or Tailing for Acrivastine-D7

  • Observation: The chromatographic peak for Acrivastine-D7 is not symmetrical, showing either a "split" into two smaller peaks or significant tailing.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Column Contamination or Degradation - Column Wash: Implement a robust column wash procedure between runs to remove strongly retained matrix components. - Guard Column: Use a guard column to protect the analytical column. - Column Replacement: If the problem persists, the column may be irreversibly damaged and require replacement.
Injection Solvent Mismatch - Solvent Strength: Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.
pH Effects - Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Acrivastine and its interaction with the stationary phase. Adjust the mobile phase pH to optimize peak shape.

Issue 3: Unexpected Presence of Unlabeled Acrivastine in Acrivastine-D7 Standard

  • Observation: A significant signal for unlabeled Acrivastine is detected when injecting a solution of only Acrivastine-D7.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Isotopic Impurity - Check Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the Acrivastine-D7 standard. - Contact Supplier: If the level of unlabeled analyte is unacceptably high, contact the supplier.
In-source Fragmentation or Deuterium Loss - Optimize MS Conditions: Adjust the ion source parameters (e.g., cone voltage, collision energy) to minimize the in-source loss of deuterium from the internal standard.

Experimental Protocols

Below are representative protocols for assessing the stability of Acrivastine-D7 in a biological matrix like human plasma. These are generalized procedures and should be adapted and validated for specific experimental conditions.

Protocol 1: Freeze-Thaw Stability of Acrivastine-D7 in Human Plasma

  • Sample Preparation: Spike a known concentration of Acrivastine-D7 into at least three replicates of human plasma at low and high quality control (QC) concentrations.

  • Baseline Analysis: Immediately after preparation, extract and analyze one set of the low and high QC samples to establish the baseline concentration (Cycle 0).

  • Freeze-Thaw Cycles: Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • Analysis: After the final freeze-thaw cycle, extract and analyze the samples.

  • Data Evaluation: Calculate the mean concentration and percentage deviation from the baseline for each QC level. The deviation should ideally be within ±15%.

Protocol 2: Short-Term (Bench-Top) Stability of Acrivastine-D7 in Human Plasma

  • Sample Preparation: Spike a known concentration of Acrivastine-D7 into at least three replicates of human plasma at low and high QC concentrations.

  • Storage: Place the samples on the benchtop at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: At the end of the storage period, extract and analyze the samples.

  • Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The deviation should ideally be within ±15%.

Quantitative Data Summary

The following tables present illustrative data for stability assessments of Acrivastine-D7 in human plasma. Note: This data is for demonstration purposes and is not derived from specific experimental results for Acrivastine-D7.

Table 1: Illustrative Freeze-Thaw Stability Data for Acrivastine-D7 in Human Plasma

QC LevelCycle 0 (Nominal Conc.)Cycle 3 (Mean Conc.)% DeviationCycle 5 (Mean Conc.)% Deviation
Low QC (5 ng/mL)5.00 ng/mL4.85 ng/mL-3.0%4.78 ng/mL-4.4%
High QC (500 ng/mL)500 ng/mL492 ng/mL-1.6%488 ng/mL-2.4%

Table 2: Illustrative Short-Term (Bench-Top) Stability Data for Acrivastine-D7 in Human Plasma at Room Temperature

QC LevelNominal Conc.4 Hours (Mean Conc.)% Deviation8 Hours (Mean Conc.)% Deviation24 Hours (Mean Conc.)% Deviation
Low QC (5 ng/mL)5.00 ng/mL4.95 ng/mL-1.0%4.89 ng/mL-2.2%4.65 ng/mL-7.0%
High QC (500 ng/mL)500 ng/mL498 ng/mL-0.4%494 ng/mL-1.2%475 ng/mL-5.0%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis start Start spike Spike Acrivastine-D7 into Plasma start->spike vortex Vortex Mix spike->vortex ppt Protein Precipitation vortex->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject quantify Quantification inject->quantify end End quantify->end

Caption: A typical experimental workflow for the bioanalysis of Acrivastine-D7 in plasma.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IS Signal? c1 Degradation start->c1 Yes c2 Inconsistent Prep start->c2 Yes c3 Instrument Drift start->c3 Yes end Consistent Signal start->end No s1 Check Storage & Handling c1->s1 s2 Verify Pipetting & Extraction c2->s2 s3 Clean Source & Check Mobile Phase c3->s3 s1->end Resolved s2->end Resolved s3->end Resolved

Caption: A logical troubleshooting workflow for inconsistent internal standard signals.

References

Technical Support Center: Minimizing Ion Suppression with Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to ion suppression when using Acrivastine D7 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte (in this case, Acrivastine and its internal standard, this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][3] These interfering components, such as salts, phospholipids, and metabolites, compete with the analyte for the available charge in the ESI source, leading to a decreased signal intensity.[1] This can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.

Although this compound is a stable isotope-labeled internal standard (SIL-IS), designed to co-elute with Acrivastine and experience similar suppression, significant or variable ion suppression can still compromise data integrity.

cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Spectrometer p1 Analyte Acrivastine This compound Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components (Salts, Phospholipids) Matrix->Droplet Competition for Charge Detector Detector Droplet->Detector Suppressed Signal Start Inconsistent This compound Signal Check_System 1. Verify System Suitability (Flow rate, pressure, peak shape) Start->Check_System Check_Chroma 2. Evaluate Chromatography (Co-elution with matrix?) Check_System->Check_Chroma System OK Check_SamplePrep 3. Review Sample Preparation (Is cleanup sufficient?) Check_Chroma->Check_SamplePrep Co-elution Observed Optimize_Chroma Optimize LC Method (Adjust gradient, change column) Check_Chroma->Optimize_Chroma Yes Optimize_SamplePrep Improve Sample Cleanup (Switch to SPE or LLE) Check_SamplePrep->Optimize_SamplePrep Cleanup Inadequate Revalidate Re-evaluate Matrix Effect (Post-spike experiment) Check_SamplePrep->Revalidate Cleanup OK Optimize_Chroma->Revalidate Optimize_SamplePrep->Revalidate

References

Calibration curve linearity problems with Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems with Acrivastine D7 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Acrivastine is showing non-linearity at higher concentrations when using this compound as an internal standard. What are the common causes?

A1: Non-linearity in calibration curves, particularly at higher analyte concentrations, is a common phenomenon in LC-MS/MS analysis. Several factors can contribute to this issue, even when using a deuterated internal standard like this compound. The most frequent causes include:

  • Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a plateau in the signal response and a loss of linearity.[1]

  • Ion Source Saturation/Ion Suppression: The electrospray ionization (ESI) source has a finite capacity for generating ions. At high concentrations of the analyte (Acrivastine), there is increased competition for ionization between the analyte and the internal standard (this compound). This can lead to a disproportional response and a non-linear relationship between concentration and response ratio.[2]

  • Formation of Analyte Multimers: At high concentrations in the ion source, molecules can sometimes form dimers or other multimers. These multimers will have different mass-to-charge ratios and will not be detected at the transition monitored for the primary analyte, resulting in a loss of signal and non-linearity.

  • Cross-talk Between Analyte and Internal Standard: There can be isotopic contributions from the analyte to the internal standard signal, especially if the mass difference is small. This "cross-talk" can become more pronounced at high analyte concentrations, leading to non-linear calibration behavior.[3]

Q2: The response of my this compound internal standard is not consistent across my calibration curve. Why is this happening?

A2: An inconsistent internal standard response across the calibration curve is a key indicator of analytical issues. Potential causes include:

  • Differential Matrix Effects: This occurs when the analyte and the deuterated internal standard are not affected by the sample matrix in the same way. A slight difference in their chromatographic retention times can expose them to varying matrix components as they elute, causing different degrees of ion suppression or enhancement.[2]

  • Ionization Competition: As the concentration of Acrivastine increases in your calibration standards, it can start to suppress the ionization of the fixed concentration of this compound. This will be visible as a decreasing internal standard peak area as the analyte concentration increases.[4]

  • Inconsistent Sample Preparation: Variability in extraction recovery during sample preparation can lead to inconsistent amounts of the internal standard being introduced into the analytical system.

Q3: My calibration curve has a poor coefficient of determination (R² < 0.99) even at lower concentrations. What should I investigate?

A3: A low R² value suggests issues with precision and accuracy throughout the calibration range. Common culprits include:

  • Errors in Standard Preparation: Inaccurate pipetting or serial dilutions are frequent sources of error.

  • Instrument Instability: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer source conditions can lead to poor precision.

  • Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear (even with a slight curve) will result in a low R².

Troubleshooting Guides

Problem: Non-Linearity at High Concentrations

This guide provides a step-by-step approach to diagnosing and resolving non-linearity at the upper end of your calibration curve.

Troubleshooting Workflow

A Observe Non-Linearity at High Concentrations B Dilute Upper-Level Standards (e.g., 10-fold) and Re-inject A->B C Linearity Restored? B->C D Yes: Issue is Concentration-Dependent (Detector/Ion Source Saturation) C->D Yes E No: Issue May Be Related to Standard Preparation or Matrix C->E No F Option 1: Narrow the Calibration Range D->F G Option 2: Use a Weighted Quadratic Regression D->G H Review Standard Preparation Protocol E->H I Investigate Matrix Effects E->I cluster_0 Potential Causes cluster_1 Solutions A Differential Matrix Effects D Improve Chromatographic Resolution A->D E Enhance Sample Clean-up A->E B Ionization Competition F Optimize IS Concentration B->F C Inconsistent Sample Prep G Review and Refine Sample Prep Workflow C->G A Prepare Calibration Standards and QC Samples B Spike Samples with this compound (IS) A->B C Perform Sample Preparation (e.g., Protein Precipitation or SPE) B->C D Evaporate and Reconstitute Extract C->D E Inject into LC-MS/MS System D->E F Acquire Data (MRM Mode) E->F G Process Data and Construct Calibration Curve F->G H Quantify Unknown Samples G->H

References

Technical Support Center: Acrivastine D7 for Correcting Variability in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Acrivastine D7 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample preparation?

This compound is a deuterium-labeled version of Acrivastine, a second-generation antihistamine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are used as internal standards (IS). An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, Acrivastine) that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.

Q2: My analytical results are inconsistent. Could the isotopic purity of this compound be the issue?

A2: Yes, the isotopic purity of a deuterated internal standard is critical for accurate quantification. If the this compound standard contains a significant percentage of the unlabeled Acrivastine (d0), it can lead to an overestimation of the analyte concentration. High isotopic purity (typically ≥98%) is essential.

Troubleshooting Isotopic Purity Issues:

  • Verify the Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the specified isotopic purity. While a specific CoA for this compound was not found in the public domain, reputable suppliers will provide this information.

  • Assess Isotopic Distribution: Use high-resolution mass spectrometry (HRMS) to determine the isotopic distribution of your this compound standard. This will reveal the relative abundance of d0 to d7 species.

Below is a table with example data illustrating the importance of high isotopic purity.

Isotopic SpeciesLot A (High Purity)Lot B (Low Purity)
d0 (unlabeled)0.5%5.0%
d1-d61.5%10.0%
d7 98.0% 85.0%

Q3: I'm observing a chromatographic shift between Acrivastine and this compound. Is this normal?

A3: A small chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase liquid chromatography, often referred to as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is often acceptable, a large or variable shift can lead to differential matrix effects and compromise data accuracy.

Troubleshooting Chromatographic Shift:

  • Optimize Chromatography: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or the column temperature can help minimize the separation between the two compounds.

  • Ensure Co-elution: The goal is to have the analyte and internal standard peaks co-elute as much as possible to experience the same ionization conditions.

The following table provides example retention times under different chromatographic conditions to illustrate the effect of mobile phase composition.

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Acrivastine Retention Time (min)This compound Retention Time (min)Resolution (Rs)
40:605.255.210.8
50:504.104.070.7
60:403.153.130.6

Q4: The internal standard signal for this compound is highly variable across my samples. What could be the cause?

A4: High variability in the internal standard signal can be attributed to several factors, with matrix effects being a primary suspect. Matrix effects occur when components in the biological sample (e.g., plasma, urine) co-elute with the analyte and internal standard, causing suppression or enhancement of their ionization in the mass spectrometer.

Troubleshooting Internal Standard Variability:

  • Evaluate Matrix Effects: Conduct experiments to assess the degree of ion suppression or enhancement in your specific biological matrix.

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Modify Chromatography: Adjust the chromatographic method to separate the analytes from the matrix interferences.

A validated LC-MS/MS method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma reported the mean recovery of acrivastine to be in the range of 91.82% to 98.46%[1]. While this study used a different internal standard, it highlights the importance of efficient recovery to minimize variability.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and purity of the this compound internal standard.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopic peaks.

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a constant flow rate.

  • MS Acquisition: Acquire full-scan mass spectra in the positive ion mode over a mass range that includes the molecular ions of both unlabeled Acrivastine (m/z 349.18) and this compound (m/z 356.22).

  • Data Analysis:

    • Identify the monoisotopic peak for each isotopic species (d0 to d7).

    • Integrate the peak area for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic species.

    • The isotopic purity is the percentage of the d7 species.

Protocol 2: Assessment of Matrix Effects using Post-Column Infusion

Objective: To qualitatively assess the presence of ion suppression or enhancement zones in the chromatographic run for Acrivastine.

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase used for the Acrivastine assay.

    • Use a T-connector to introduce a constant flow of a standard solution of Acrivastine (e.g., 100 ng/mL) into the mobile phase flow path between the column and the mass spectrometer.

  • Equilibration: Allow the system to equilibrate until a stable baseline signal for the infused Acrivastine is observed in the mass spectrometer.

  • Injection of Blank Matrix: Inject an extracted blank matrix sample (e.g., protein-precipitated plasma from a drug-free source).

  • Data Acquisition: Monitor the signal of the infused Acrivastine over the course of the chromatographic run.

  • Data Analysis:

    • A dip in the baseline signal at a specific retention time indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

    • Compare the retention time of Acrivastine with the observed zones of ion suppression/enhancement to determine if matrix effects are likely to impact its quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Add known amount of IS Extract Protein Precipitation / SPE Spike->Extract Remove interferences LC LC Separation Extract->LC Inject extract MS MS/MS Detection LC->MS Separate analyte and IS Integrate Peak Integration MS->Integrate Acquire data Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

troubleshooting_logic Problem Inconsistent Analytical Results CheckPurity Check Isotopic Purity of this compound Problem->CheckPurity CheckChrom Evaluate Chromatographic Co-elution Problem->CheckChrom CheckMatrix Assess Matrix Effects Problem->CheckMatrix Sol_Purity Source High-Purity IS (≥98%) CheckPurity->Sol_Purity Purity < 98% Sol_Chrom Optimize LC Method (Mobile Phase, Gradient) CheckChrom->Sol_Chrom Poor Co-elution Sol_Matrix Improve Sample Cleanup (e.g., use SPE) CheckMatrix->Sol_Matrix Significant Ion Suppression/ Enhancement

Caption: Troubleshooting logic for inconsistent analytical results.

fragmentation_pathway parent Acrivastine Precursor Ion m/z 349 fragment Product Ion m/z 278 parent->fragment Collision-Induced Dissociation (CID)

Caption: Simplified fragmentation of Acrivastine in MS/MS.[1]

References

Best practices for preparing Acrivastine D7 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Acrivastine D7. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective preparation and use of this compound stock solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of Acrivastine, a second-generation antihistamine that acts as a selective H1 receptor antagonist. The deuterium labeling makes it a valuable tool in analytical and research settings, primarily as an internal standard for the quantification of Acrivastine in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Q2: What are the recommended solvents for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for this compound. It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound. For applications such as LC-MS, solvents like methanol and acetonitrile are also commonly used for preparing working solutions from a DMSO stock.

Q3: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and integrity of your this compound stock solution, it is recommended to:

  • Storage Temperature: Store stock solutions at -20°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Container: Use tightly sealed vials to prevent solvent evaporation, which could alter the concentration of the solution over time.

Q4: What is the expected stability of this compound in solution?

While specific stability studies on this compound in various solvents are not extensively published, general practice for deuterated standards suggests that when stored properly at -20°C in a tightly sealed, light-protected vial, the stock solution should be stable for several months. It is recommended to prepare fresh working solutions from the stock solution daily or as needed for your experiments.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (Qualitative)Notes
Dimethyl Sulfoxide (DMSO)SolubleUse fresh, anhydrous DMSO.
MethanolLikely soluble for working solutionsOften used as a diluent for LC-MS applications.
AcetonitrileLikely soluble for working solutionsA common solvent for LC-MS mobile phases and sample preparation.
WaterSparingly solubleThe non-deuterated form is poorly soluble in water.

Note: Quantitative solubility data for this compound in a range of solvents is limited. The information provided is based on vendor information and general characteristics of similar compounds.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg.

  • Dissolution: Carefully transfer the weighed this compound to the volumetric flask.

  • Solvent Addition: Add a small amount of anhydrous DMSO to the flask (approximately half the final volume).

  • Mixing: Gently swirl the flask to wet the solid. Vortex the solution for 30-60 seconds to aid dissolution. If the solid does not dissolve completely, you may sonicate the flask in a room temperature water bath for 5-10 minutes.

  • Final Volume: Once the solid is completely dissolved, bring the solution to the final volume with anhydrous DMSO.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial, tightly cap it, and label it clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer This compound has low aqueous solubility. The addition of the DMSO stock to an aqueous buffer can cause the compound to crash out of solution.- Increase the proportion of organic solvent in the final solution. - Prepare an intermediate dilution in a solvent compatible with both DMSO and the aqueous buffer (e.g., methanol or acetonitrile). - Ensure the final concentration in the aqueous buffer does not exceed the solubility limit.
Incomplete dissolution in DMSO The concentration may be too high, or the DMSO may have absorbed moisture.- Try warming the solution gently (e.g., to 37°C). - Use a fresh, unopened bottle of anhydrous DMSO. - Sonicate the solution for a longer period.
Inconsistent analytical results The stock solution may not be homogeneous, or degradation may have occurred.- Ensure the stock solution is vortexed thoroughly before making dilutions. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Prepare a fresh stock solution.
Peak tailing or splitting in chromatography The solvent of the injected sample may be too strong compared to the mobile phase.- Dilute the sample in a solution that matches the initial mobile phase composition as closely as possible.

Mandatory Visualization

Acrivastine_D7_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound start->weigh Equilibrate to RT dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex volume Bring to Final Volume vortex->volume homogenize Homogenize volume->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C aliquot->store use Use for Experiments store->use

Caption: Workflow for the preparation of this compound stock solution.

Troubleshooting_Precipitation cluster_solutions Solutions issue Issue: Precipitation upon Dilution cause1 Low Aqueous Solubility issue->cause1 cause2 High Concentration issue->cause2 solution1 Increase Organic Solvent % cause1->solution1 solution2 Intermediate Dilution Step cause1->solution2 solution3 Lower Final Concentration cause2->solution3

Caption: Troubleshooting guide for precipitation issues with this compound solutions.

Validation & Comparative

A Comparative Guide to Internal Standards for Acrivastine Analysis: A Focus on Acrivastine-d7 and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acrivastine, a second-generation antihistamine, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The choice of an appropriate internal standard is paramount for developing a robust and reliable bioanalytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the ideal stable isotope-labeled (SIL) internal standard, Acrivastine-d7, and a validated alternative using a structural analog, diphenhydramine.

While stable isotope-labeled internal standards are considered the gold standard in bioanalysis, a comprehensive, publicly available bioanalytical method validation study for acrivastine utilizing Acrivastine-d7 could not be identified in the current scientific literature. Therefore, a direct quantitative comparison is not feasible at this time. However, by examining the principles of internal standardization and presenting data from a validated method using a structural analog, this guide offers valuable insights for researchers developing and selecting methods for acrivastine quantification.

The Gold Standard: Acrivastine-d7 (A Theoretical Advantage)

A stable isotope-labeled internal standard, such as Acrivastine-d7, is the preferred choice for quantitative bioanalysis. By incorporating deuterium atoms, the mass of the internal standard is shifted, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Anticipated Advantages of Acrivastine-d7:

  • Co-elution with Analyte: Acrivastine-d7 would have nearly identical physicochemical properties to acrivastine, leading to co-elution during chromatography. This ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

  • Similar Extraction Recovery: The recovery of Acrivastine-d7 during sample preparation would be expected to be identical to that of acrivastine, effectively correcting for any variability in the extraction process.

  • Reduced Method Variability: By compensating for variations in sample preparation, injection volume, and instrument response, Acrivastine-d7 would significantly reduce the overall variability of the analytical method, leading to higher precision.

A Validated Alternative: Diphenhydramine as a Structural Analog Internal Standard

In the absence of a commercially available and validated method using Acrivastine-d7, a structural analog can be a suitable alternative. A validated LC-MS/MS method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma has been reported using diphenhydramine as the internal standard. Diphenhydramine, another antihistamine, shares some structural similarities with acrivastine, making it a viable, though not ideal, choice.

Quantitative Performance Data

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of acrivastine in human plasma using diphenhydramine as the internal standard.

ParameterAcrivastine with Diphenhydramine IS
Linearity Range 1.52 - 606.00 ng/mL
Correlation Coefficient (r) ≥ 0.996
Lower Limit of Quantitation (LLOQ) 1.52 ng/mL
Intra-day Precision (%RSD) 2.8 - 6.9%
Inter-day Precision (%RSD) 4.1 - 8.5%
Accuracy (%RE) -3.8 to 4.5%
Mean Recovery 91.82 - 98.46%
Matrix Effect Not explicitly reported, but the method was validated for accuracy and precision in plasma.
Experimental Protocol: Acrivastine Analysis using Diphenhydramine IS

This protocol is based on the validated method by Li et al. (2012).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a centrifuge tube, add 20 µL of the internal standard working solution (diphenhydramine, 500 ng/mL in methanol).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate, vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series

  • Column: Phenomenex Luna 3 µm CN 100A (150 mm × 2.0 mm)

  • Mobile Phase: Methanol and 0.01 mol/L ammonium acetate in water containing 0.1% formic acid (45:55, v/v)

  • Flow Rate: 0.2 mL/min

  • MS System: Applied Biosystems API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions (MRM):

    • Acrivastine: m/z 349 → 278

    • Diphenhydramine (IS): m/z 256 → 167

Visualizing the Workflow and Validation

The following diagrams illustrate the experimental workflow and the key parameters assessed during the validation of the bioanalytical method using diphenhydramine as an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Diphenhydramine (IS) plasma->add_is alkalinize Add NaOH add_is->alkalinize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify Acrivastine Concentration calculate->quantify

Experimental Workflow for Acrivastine Analysis

cluster_performance Method Performance Characteristics Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability

Inter-Laboratory Comparison Guide: Quantification of Acrivastine in Human Plasma Using Acrivastine-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of a bioanalytical method for the quantification of Acrivastine in human plasma across three independent laboratories. The method utilizes a stable isotope-labeled internal standard, Acrivastine-d7, and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The data presented herein is representative of typical results achievable with a robust and well-validated method, demonstrating its reproducibility and suitability for pharmacokinetic studies.

Introduction

Acrivastine is a second-generation H1-receptor antagonist known for its rapid onset of action and efficacy in treating allergic rhinitis and urticaria.[1] Accurate and precise quantification of Acrivastine in biological matrices, particularly plasma, is critical for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Acrivastine-d7, is the gold standard in quantitative LC-MS/MS bioanalysis.[2] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thereby correcting for variability and enhancing data accuracy.[2][3]

This document summarizes the results of a cross-laboratory validation study to assess the method's performance, adhering to the principles outlined in regulatory guidelines such as the FDA and ICH M10 guidance on bioanalytical method validation.

Experimental Protocols

A standardized analytical method was deployed across three participating laboratories (Lab A, Lab B, and Lab C).

2.1 Sample Preparation: Protein Precipitation

  • Thaw human plasma samples and quality control (QC) standards at room temperature.

  • Aliquot 100 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working internal standard solution (Acrivastine-d7, 100 ng/mL in methanol) to all tubes except for the double blank.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2.2 Liquid Chromatography Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna 3 µm CN, 150 x 2.0 mm or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-1.0 min: 45% B

    • 1.0-3.0 min: 45% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-6.0 min: 45% B (re-equilibration)

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

2.3 Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acrivastine: m/z 349.2 → 278.1

    • Acrivastine-d7 (IS): m/z 356.2 → 285.1

  • Key Parameters: Optimized for compound-specific parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP).

Inter-Laboratory Comparison Data

The following tables summarize the key performance metrics from the three participating laboratories. All acceptance criteria were met based on standard regulatory guidelines.

Table 1: Calibration Curve Performance

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linear Range (ng/mL) 1.50 - 6001.50 - 6001.50 - 600N/A
Correlation Coefficient (r²) > 0.997> 0.998> 0.997≥ 0.99
LLOQ (ng/mL) 1.501.501.50S/N > 10, Acc/Prec ≤ 20%
Weighting 1/x²1/x²1/x²Appropriate for the model

Table 2: Inter-Laboratory Accuracy and Precision

Accuracy is reported as the percent relative error (%RE), and precision is reported as the coefficient of variation (%CV).

QC LevelNominal Conc. (ng/mL)Lab A Lab B Lab C Acceptance Criteria
%RE (%CV) %RE (%CV) %RE (%CV)
LLOQ 1.50-2.7% (8.9%)1.5% (11.2%)-4.1% (9.5%)%RE & %CV within ±20%
Low QC (LQC) 4.505.1% (6.2%)3.8% (7.1%)6.3% (5.8%)%RE & %CV within ±15%
Mid QC (MQC) 150-1.9% (4.5%)0.8% (3.9%)-2.5% (4.1%)%RE & %CV within ±15%
High QC (HQC) 4503.3% (3.1%)2.1% (2.8%)4.0% (3.5%)%RE & %CV within ±15%

Table 3: Matrix Effect and Recovery

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Mean Recovery (%) 94.2%92.8%95.1%Consistent and reproducible
IS-Normalized Matrix Factor (%CV) 5.8%6.9%6.2%%CV ≤ 15%

Mandatory Visualization

The following diagram illustrates the standardized workflow for sample analysis used across all participating laboratories.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Receive Plasma Sample (Calibrator, QC, or Unknown) aliquot Aliquot 100 µL Plasma sample->aliquot add_is Add 25 µL Acrivastine-d7 (IS) aliquot->add_is precipitate Add 300 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant to 96-Well Plate vortex->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometry Detection (ESI+ MRM) chromatography->detection integrate Peak Integration (Analyte & IS) detection->integrate calculate Calculate Peak Area Ratio (Analyte/IS) integrate->calculate quantify Quantify Concentration (vs. Calibration Curve) calculate->quantify report Final Report quantify->report

Caption: Standardized workflow for Acrivastine quantification in plasma.

Discussion and Conclusion

The results from this inter-laboratory comparison demonstrate a high degree of consistency and reproducibility for the quantification of Acrivastine in human plasma using the specified LC-MS/MS method. All three laboratories successfully validated the method according to standard bioanalytical guidelines.

  • Linearity and Sensitivity: All labs established an identical linear range of 1.50 to 600 ng/mL with excellent correlation coefficients (r² > 0.997). The Lower Limit of Quantification (LLOQ) was consistently achieved at 1.50 ng/mL, providing sufficient sensitivity for typical pharmacokinetic studies.

  • Accuracy and Precision: The accuracy (%RE) and precision (%CV) data were well within the accepted regulatory limits (±15% for QCs, ±20% for LLOQ). This consistency across laboratories underscores the robustness of the method and the effectiveness of the Acrivastine-d7 internal standard in minimizing analytical variability.

  • Matrix Effects: The IS-normalized matrix factor was consistent across all labs, with a %CV well below 15%. This indicates that the protein precipitation method effectively removes interfering matrix components and that the internal standard successfully compensates for any residual ion suppression or enhancement.

References

The Gold Standard in Bioequivalence: A Comparative Analysis of Acrivastine D7's Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful bioequivalence studies. The choice of an appropriate internal standard is paramount in achieving the accuracy and precision required for regulatory approval. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Acrivastine D7, against a non-deuterated alternative, Diphenhydramine, in the bioanalysis of Acrivastine.

This guide will first present the validated accuracy and precision data for a bioanalytical method utilizing Diphenhydramine as an internal standard for Acrivastine. Subsequently, it will delve into the theoretical and evidence-based advantages of employing a deuterated internal standard like this compound, providing a robust framework for understanding its expected superior performance.

Performance Data: Acrivastine Bioanalysis with Diphenhydramine Internal Standard

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Acrivastine and Pseudoephedrine in human plasma utilized Diphenhydramine as the internal standard. The accuracy and precision of this method for Acrivastine are summarized below.

Concentration LevelSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5) (ng/mL)Accuracy (%)Precision (RSD, %)
Lower Limit of Quantification (LLOQ)1.521.58 ± 0.12103.97.6
Low Quality Control (LQC)3.033.15 ± 0.21104.06.7
Medium Quality Control (MQC)75.7578.50 ± 4.55103.65.8
High Quality Control (HQC)454.50442.12 ± 21.2497.34.8

Data extracted from He, J. C., et al. (2012). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma and its application in pharmacokinetics. Arzneimittelforschung, 62(10), 449-456.

Experimental Protocol for Acrivastine Bioanalysis using Diphenhydramine IS

Sample Preparation: A liquid-liquid extraction method was employed. To 200 µL of human plasma, 50 µL of the internal standard solution (Diphenhydramine, 200 ng/mL) and 50 µL of 0.1 M sodium hydroxide were added. The mixture was vortexed, and then 1 mL of ethyl acetate was added for extraction. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

  • Instrument: Agilent 1200 Series HPLC system

  • Column: Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: Methanol and 10 mM ammonium acetate in water (80:20, v/v) containing 0.1% formic acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

Mass Spectrometric Conditions:

  • Instrument: Agilent 6410 Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acrivastine: m/z 348.2 → 277.2

    • Diphenhydramine (IS): m/z 256.2 → 167.1

Bioequivalence_Workflow cluster_pre_analysis Pre-analytical Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Reporting Subject Dosing Subject Dosing Blood Sampling Blood Sampling Subject Dosing->Blood Sampling Pharmacokinetic Timepoints Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Aliquoting Aliquoting Plasma Separation->Aliquoting IS Spiking IS Spiking Aliquoting->IS Spiking Addition of Diphenhydramine Liquid-Liquid Extraction Liquid-Liquid Extraction IS Spiking->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Injection Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Peak Area Ratio Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis Bioequivalence Assessment Bioequivalence Assessment Pharmacokinetic Analysis->Bioequivalence Assessment Deuterated_vs_NonDeuterated cluster_deuterated This compound (Deuterated IS) cluster_non_deuterated Diphenhydramine (Non-Deuterated IS) D1 Identical Chemical Structure to Acrivastine D2 Co-elution with Acrivastine D1->D2 D3 Identical Ionization & Extraction Behavior D2->D3 D4 Superior Compensation for Matrix Effects D3->D4 D5 Higher Accuracy & Precision D4->D5 ND1 Different Chemical Structure ND2 Potential for Chromatographic Separation ND1->ND2 ND3 Different Ionization & Extraction Behavior ND2->ND3 ND4 Incomplete Compensation for Matrix Effects ND3->ND4 ND5 Acceptable but Potentially Lower Accuracy & Precision ND4->ND5 Bioanalytical Method Bioanalytical Method Bioanalytical Method->D1 Ideal Choice Bioanalytical Method->ND1 Alternative Choice

A Comparative Guide to the Validation of Acrivastine Bioanalysis: Featuring Acrivastine D7 as the Ideal Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and bioequivalence studies submitted to regulatory bodies. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A stable isotope-labeled (SIL) internal standard, such as Acrivastine D7, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more precise and accurate quantification.

Regulatory Framework for Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to demonstrate its reliability for its intended purpose. Key validation parameters include selectivity, sensitivity, accuracy, precision, and stability.

Experimental Protocols

The following experimental protocol is summarized from a validated LC-MS/MS method for the simultaneous determination of Acrivastine and Pseudoephedrine in human plasma.[1]

Sample Preparation:

A liquid-liquid extraction method was employed. To 200 µL of human plasma, 50 µL of the internal standard working solution (diphenhydramine) and 50 µL of 0.1 M NaOH were added and vortexed. Subsequently, 1 mL of ethyl acetate was added, and the mixture was vortexed for 3 minutes. After centrifugation at 12,000 rpm for 5 minutes, the organic layer was transferred and evaporated to dryness under a nitrogen stream. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

  • HPLC System: Agilent 1100 series

  • Column: Phenomenex Luna 3 µ CN 100A (150 mm × 2.0 mm)[1]

  • Mobile Phase: Methanol and 0.01 mol/L ammonium acetate water solution containing 0.1% formic acid (45:55, v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Mass Spectrometer: Applied Biosystems API 3000 triple quadrupole

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Acrivastine: m/z 349 → 278

    • Diphenhydramine (IS): m/z 256 → 167

Data Presentation: Performance vs. Regulatory Requirements

The following tables summarize the quantitative data from the example study and compare it with the typical acceptance criteria from regulatory guidelines.

Table 1: Linearity, LLOQ, and Selectivity

ParameterExperimental Result (Acrivastine)Typical Regulatory Acceptance Criteria
Linearity Range 1.52 - 606.00 ng/mLAt least 6-8 non-zero standards.
Correlation Coefficient (r) ≥ 0.996r² ≥ 0.99 is generally expected.
Lower Limit of Quantitation (LLOQ) 1.52 ng/mLSignal should be at least 5 times the blank response.
Selectivity No significant interference at the retention times of the analyte and IS.Response of interfering peaks must be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)Regulatory Acceptance Criteria
LLOQ 1.526.8%3.2%8.9%5.4%Precision: ≤ 20% CV; Accuracy: ±20% of nominal value
Low QC 3.035.4%1.5%7.5%3.8%Precision: ≤ 15% CV; Accuracy: ±15% of nominal value
Medium QC 75.753.8%-2.1%5.2%-0.9%Precision: ≤ 15% CV; Accuracy: ±15% of nominal value
High QC 484.802.5%-3.5%3.6%-2.3%Precision: ≤ 15% CV; Accuracy: ±15% of nominal value
Data derived from the publication for illustrative purposes.

Table 3: Recovery and Matrix Effect

AnalyteMean RecoveryInternal Standard (Diphenhydramine) Mean RecoveryRegulatory Expectation
Acrivastine 91.82% - 98.46%90.77% - 92.05%Recovery should be consistent, precise, and reproducible. The matrix effect should be assessed to ensure it does not compromise accuracy and precision.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (per FDA/EMA Guidelines) cluster_analysis Sample Analysis Dev Develop Assay (LC-MS/MS) Opt Optimize Parameters (Sample Prep, Chromatography) Dev->Opt Selectivity Selectivity & Specificity Opt->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy & Precision (Intra & Inter-day) LLOQ->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability Analysis Analyze Study Samples Stability->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR Report Generate Bioanalytical Report ISR->Report

Caption: Workflow for Regulated Bioanalytical Method Validation.

Internal_Standard_Comparison cluster_ideal Ideal IS (e.g., this compound) cluster_alternative Alternative IS (e.g., Diphenhydramine) cluster_goal Bioanalytical Goal Ideal_IS This compound (Stable Isotope Labeled) Prop1 Identical chemical properties to analyte Ideal_IS->Prop1 Prop2 Co-elutes with analyte Ideal_IS->Prop2 Prop3 Corrects for matrix effects effectively Ideal_IS->Prop3 Prop4 Minimizes variability in extraction & ionization Ideal_IS->Prop4 Goal High Accuracy & Precision Prop4->Goal Leads to Alt_IS Diphenhydramine (Analog IS) Alt_Prop1 Different chemical properties Alt_IS->Alt_Prop1 Alt_Prop2 Different retention time Alt_IS->Alt_Prop2 Alt_Prop3 May not fully mimic matrix effects Alt_IS->Alt_Prop3 Alt_Prop4 Potential for differential extraction/ionization Alt_IS->Alt_Prop4 Alt_Prop4->Goal May compromise

Caption: Ideal vs. Alternative Internal Standard Characteristics.

Conclusion

The validation of a bioanalytical method for Acrivastine, as demonstrated by the example using diphenhydramine as an internal standard, meets the stringent requirements set by regulatory agencies for accuracy, precision, and reliability. However, the use of a stable isotope-labeled internal standard like this compound is the preferred approach in modern regulated bioanalysis. As illustrated in the comparison diagram, an SIL IS like this compound has chemical and physical properties nearly identical to the analyte, ensuring it more accurately accounts for variations in sample preparation, chromatography, and mass spectrometric ionization. This intrinsic property leads to superior data quality, enhanced robustness, and greater confidence in the final concentration data used to support critical drug development decisions. Therefore, the validation of a method employing this compound would follow the same rigorous protocols but is expected to yield even more reliable and defensible results.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for the Analysis of Acrivastine and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Acrivastine and its deuterated internal standard, Acrivastine D7.

This comparison aims to assist in selecting the most suitable analytical technique by presenting a side-by-side evaluation of key performance parameters, detailed experimental protocols, and illustrative workflow diagrams.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the established LC-MS/MS method and a proposed GC-MS method for the analysis of Acrivastine.

ParameterLC-MS/MS MethodProposed GC-MS Method
Limit of Quantification (LOQ) 1.52 ng/mL[1]5.00 ng/mL (estimated based on similar compounds)[2][3]
Linearity Range 1.52 - 606.00 ng/mL[1]5.00 - 1000.0 ng/mL (estimated based on similar compounds)[2]
Sample Preparation Protein precipitation or liquid-liquid extractionLiquid-liquid extraction followed by derivatization
Analysis Time (per sample) ~5-10 minutes~15-20 minutes
Derivatization Required NoYes
Internal Standard This compoundThis compound
Matrix Human PlasmaHuman Plasma, Whole Blood

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and GC-MS analysis of Acrivastine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of this compound (Internal Standard) p1->p2 p3 Protein Precipitation or Liquid-Liquid Extraction p2->p3 p4 Evaporation and Reconstitution p3->p4 a1 HPLC Separation p4->a1 a2 Electrospray Ionization (ESI) a1->a2 a3 Tandem Mass Spectrometry (MS/MS) Detection a2->a3 d1 Quantification of Acrivastine and this compound a3->d1 d2 Ratio Calculation and Concentration Determination d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of this compound (Internal Standard) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Derivatization p3->p4 a1 Gas Chromatographic Separation p4->a1 a2 Electron Ionization (EI) a1->a2 a3 Mass Spectrometry (MS) Detection a2->a3 d1 Quantification of Acrivastine and this compound Derivatives a3->d1 d2 Ratio Calculation and Concentration Determination d1->d2

References

Comparative Performance Analysis of Acrivastine in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Acrivastine D7" is not publicly available. This guide provides a comprehensive comparison based on the well-researched parent compound, Acrivastine. The data and methodologies presented herein can serve as a foundational template for evaluating deuterated analogs such as this compound upon the availability of specific clinical data.

Acrivastine is a second-generation histamine H1 receptor antagonist, recognized for its rapid onset of action and reduced sedative effects compared to first-generation antihistamines.[1][2][3] It is primarily used for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] This guide offers an objective comparison of Acrivastine's performance across various patient demographics and against alternative antihistamines, supported by experimental data.

Mechanism of Action

Acrivastine functions as a competitive antagonist of histamine H1 receptors. During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, triggering symptoms like itching, vasodilation, and bronchoconstriction. Acrivastine blocks this interaction, thereby mitigating the allergic response. Its chemical structure allows for minimal penetration of the blood-brain barrier, which accounts for its non-sedating profile.

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of a Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds to Acrivastine Acrivastine Acrivastine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and Acrivastine's Point of Intervention.

Performance in Different Patient Populations

The efficacy and safety of Acrivastine can be influenced by patient-specific factors such as age and organ function.

Elderly Population

Limited research has been conducted on the use of Acrivastine in individuals over 65 years of age, and it is generally not recommended for this demographic. Pharmacokinetic studies have indicated that elderly volunteers may exhibit a doubled area under the curve (AUC) and a 34% increase in maximum plasma concentration (Cmax) compared to younger individuals. While second-generation antihistamines are generally considered safer for the elderly than first-generation options due to a lower risk of central nervous system side effects, specific data for Acrivastine in this population is sparse.

Patients with Renal Impairment

Acrivastine is primarily eliminated through the kidneys. Consequently, patients with impaired renal function may experience accumulation of the drug. The use of Acrivastine is not recommended in individuals with a creatinine clearance of 48 mL/min or less. For patients with moderate to severe renal impairment, Acrivastine should be avoided.

Patients with Hepatic Impairment

Caution is advised when administering Acrivastine to patients with severe hepatic impairment. While Acrivastine has not been linked to liver enzyme elevations or clinically apparent liver injury, patients with liver disease may be at an increased risk of toxicity from medications. For patients with hepatic impairment, antihistamines like loratadine and desloratadine are often preferred.

Comparative Analysis with Alternative Antihistamines

Acrivastine's performance has been evaluated against other first and second-generation antihistamines in numerous clinical trials.

Table 1: Pharmacokinetic and Efficacy Comparison of Second-Generation Antihistamines

ParameterAcrivastineCetirizineLoratadineFexofenadine
Dosage 8 mg, up to 3 times daily10 mg, once daily10 mg, once daily60 mg twice daily or 180 mg once daily
Onset of Action RapidRapidRapidRapid
Time to Max. Concentration (Tmax) ~1.14 hours~1 hour~1.5 hours~2.6 hours
Half-life (t½) ~1.9 hours (single dose)~8.3 hours~8.4 hours (parent drug)~14.4 hours
Sedation Low incidence, similar to placeboLow incidenceLow incidenceLow incidence
Efficacy in Allergic Rhinitis EffectiveEffectiveEffectiveEffective
Efficacy in Urticaria EffectiveSuperior wheal and flare suppressionEffectiveEffective

Table 2: Safety Profile Comparison

Adverse EffectAcrivastineClemastine (1st Gen)Terfenadine
Drowsiness Significantly less than clemastineHigher incidenceSimilar to Acrivastine
Anticholinergic Effects MinimalPresentMinimal
Cardiovascular Effects No significant QTc prolongationCan occur in overdoseRisk of QTc prolongation

Experimental Protocols

The following outlines a typical methodology for a clinical trial evaluating the efficacy and safety of Acrivastine in seasonal allergic rhinitis.

Study Design: Randomized, Double-Blind, Placebo-Controlled, Crossover Study
  • Patient Population: Adult patients with a documented history of seasonal allergic rhinitis.

  • Inclusion Criteria:

    • A positive skin prick test to relevant seasonal allergens.

    • Symptomatic at the time of enrollment.

  • Exclusion Criteria:

    • Use of other antihistamines or medications that could interfere with the study results.

    • Significant renal or hepatic impairment.

    • Pregnancy or lactation.

  • Treatment Arms:

    • Acrivastine 8 mg

    • Placebo

  • Procedure:

    • Patients are randomly assigned to receive either Acrivastine or placebo for a specified treatment period (e.g., 2 weeks).

    • Following a washout period, patients are crossed over to the other treatment arm.

    • Symptom scores (e.g., for sneezing, rhinorrhea, nasal pruritus, and eye irritation) are recorded daily by the patients in a diary.

    • Adverse events are monitored throughout the study.

  • Outcome Measures:

    • Primary: Change from baseline in total symptom score.

    • Secondary: Individual symptom scores, patient's global assessment of efficacy, and incidence of adverse events.

Clinical_Trial_Workflow Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End End of Study Inclusion->End No GroupA Treatment Group A (Acrivastine 8mg) Randomization->GroupA GroupB Treatment Group B (Placebo) Randomization->GroupB TreatmentPeriod1 Treatment Period 1 GroupA->TreatmentPeriod1 GroupB->TreatmentPeriod1 Washout Washout Period TreatmentPeriod1->Washout DataCollection Data Collection (Symptom Scores, Adverse Events) TreatmentPeriod1->DataCollection Crossover Crossover Washout->Crossover GroupA2 Treatment Group A (Placebo) Crossover->GroupA2 GroupB2 Treatment Group B (Acrivastine 8mg) Crossover->GroupB2 TreatmentPeriod2 Treatment Period 2 GroupA2->TreatmentPeriod2 GroupB2->TreatmentPeriod2 TreatmentPeriod2->DataCollection Analysis Statistical Analysis DataCollection->Analysis Analysis->End

Caption: A generalized workflow for a crossover clinical trial of Acrivastine.

References

A Comparative Guide to Linearity and Range Assessment for Acrivastine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of acrivastine, with a focus on linearity and range assessment. The data presented is based on published experimental findings, offering a valuable resource for method selection and validation in a research and drug development context. Acrivastine D7, a deuterated form of acrivastine, is commonly used as an internal standard in chromatographic methods to ensure accuracy and precision.

Quantitative Data Summary

The linearity and range of an analytical method are critical parameters that demonstrate its ability to provide results that are directly proportional to the concentration of the analyte in the sample. The following table summarizes the linearity and range of different analytical methods reported for the quantification of acrivastine.

Analytical MethodAnalyteMatrixLinearity RangeCorrelation Coefficient (r)
LC-MS/MSAcrivastineHuman Plasma1.52 - 606.00 ng/mL≥ 0.996[1]
HPLCAcrivastineCapsules1.563 - 50 µg/mLNot explicitly stated
Spectrophotometry (Method B)AcrivastineCapsules2.0 - 20 µg/mLNot explicitly stated
Spectrophotometry (Method C)AcrivastineCapsules1.0 - 10 µg/mLNot explicitly stated

Note: The correlation coefficient (r) is a measure of the goodness of fit of the calibration curve. A value close to 1.0 indicates a strong linear relationship.

Experimental Protocols

A detailed experimental protocol for determining the linearity and range of an analytical method for acrivastine using High-Performance Liquid Chromatography (HPLC) is outlined below. This protocol is based on established guidelines for analytical method validation.[2][3][4]

Objective: To assess the linear relationship between the analytical response and the concentration of acrivastine over a defined range.

Materials:

  • Acrivastine reference standard

  • This compound (internal standard)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and acids/bases for mobile phase preparation

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical column (e.g., C18)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a known amount of acrivastine reference standard in a suitable solvent to prepare a primary stock solution.

    • Similarly, prepare a stock solution of the internal standard, this compound.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the acrivastine primary stock solution to prepare a minimum of five calibration standards of different concentrations. The concentration levels should span the expected range of the samples to be analyzed.

    • Spike each calibration standard with a constant concentration of the this compound internal standard.

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.[5]

    • Equilibrate the system until a stable baseline is achieved.

    • Inject each calibration standard in triplicate.

    • Record the peak area or height for both acrivastine and the internal standard (this compound).

  • Data Analysis:

    • Calculate the ratio of the peak area of acrivastine to the peak area of the internal standard for each injection.

    • Plot a graph of the peak area ratio (y-axis) against the corresponding concentration of acrivastine (x-axis).

    • Perform a linear regression analysis on the data to determine the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.995.

  • The y-intercept of the regression line should be minimal.

  • A visual inspection of the calibration curve should confirm a linear relationship.

Visualizations

Experimental Workflow for Linearity Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result stock_solution Prepare Acrivastine & this compound Stock Solutions calibration_standards Prepare Calibration Standards (min. 5 concentrations) stock_solution->calibration_standards hplc_setup Set up & Equilibrate HPLC System calibration_standards->hplc_setup inject_standards Inject Calibration Standards (in triplicate) hplc_setup->inject_standards record_data Record Peak Areas inject_standards->record_data calculate_ratio Calculate Peak Area Ratios (Acrivastine/Acrivastine D7) record_data->calculate_ratio plot_curve Plot Calibration Curve calculate_ratio->plot_curve regression_analysis Perform Linear Regression Analysis plot_curve->regression_analysis linearity_assessment Assess Linearity (r, y-intercept, visual inspection) regression_analysis->linearity_assessment range_determination Determine Analytical Range linearity_assessment->range_determination

Caption: Workflow for Linearity and Range Assessment of Acrivastine using HPLC.

Logical Relationship of Method Validation Parameters

G cluster_method Analytical Method Validation Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision LOQ Quantitation Limit Accuracy->LOQ Precision->LOQ LOD Detection Limit LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of key analytical method validation parameters.

Comparison of Analytical Methods

The choice of an analytical method for acrivastine quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for analyzing low concentrations of acrivastine in complex biological matrices like human plasma. The wide linear range observed (1.52 - 606.00 ng/mL) is well-suited for pharmacokinetic studies.

  • HPLC with UV detection is a robust and widely available technique suitable for the analysis of acrivastine in pharmaceutical formulations such as capsules. While less sensitive than LC-MS/MS, its linearity range (e.g., 1.563 - 50 µg/mL) is appropriate for quality control assays where analyte concentrations are higher.

  • Spectrophotometric methods are simpler and more rapid than chromatographic techniques but are generally less specific. They can be employed for the determination of acrivastine in simple formulations, but their narrower linear range and potential for interference from other components in the sample matrix should be considered.

References

Navigating Complex Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Acrivastine-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comparative analysis of Acrivastine-D7, focusing on its specificity and selectivity in complex matrices. Due to a lack of publicly available data specifically for Acrivastine-D7, this guide leverages established principles of bioanalytical method validation and data from studies on its non-deuterated counterpart, Acrivastine, to infer its expected performance and compare it with commonly used alternatives.

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. A stable isotope-labeled (SIL) internal standard, such as Acrivastine-D7, is generally considered the "gold standard" due to its close physicochemical properties to the analyte, Acrivastine. However, its performance, particularly its specificity and selectivity in complex biological matrices like plasma and urine, must be rigorously evaluated to ensure data integrity.

Understanding Specificity and Selectivity in Bioanalysis

According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that are expected to be present, such as metabolites, impurities, and degradation products. Selectivity , on the other hand, is the ability of the method to determine the analyte in the presence of matrix components.[1] High specificity and selectivity are crucial to prevent interference that can lead to inaccurate quantification.

Expected Performance of Acrivastine-D7

This co-elution is critical in compensating for matrix effects, which are a common source of variability in bioanalysis. Matrix effects, caused by co-eluting endogenous components of the biological sample, can either suppress or enhance the ionization of the analyte, leading to inaccurate results. Because Acrivastine-D7 co-elutes with Acrivastine, it experiences the same matrix effects, allowing for an accurate correction of the analyte signal.

Comparison with Alternative Internal Standards

In the absence of a dedicated SIL-IS, researchers often turn to structural analogs or other compounds as internal standards. For the analysis of Acrivastine, a validated LC-MS/MS method has been reported using Diphenhydramine as the internal standard.[2] While this approach can be successful, it presents challenges regarding specificity and selectivity that are less likely to occur with a SIL-IS like Acrivastine-D7.

The following table summarizes the expected comparative performance of Acrivastine-D7 against a common alternative, Diphenhydramine.

Performance ParameterAcrivastine-D7 (Expected)Diphenhydramine[2]Rationale
Chromatographic Co-elution with Acrivastine ExcellentModerate to PoorAcrivastine-D7 is chemically identical to Acrivastine, ensuring near-perfect co-elution. Diphenhydramine has a different chemical structure, leading to different retention times.
Compensation for Matrix Effects ExcellentModerateDue to co-elution, Acrivastine-D7 experiences the same matrix effects as Acrivastine, providing superior correction. The matrix effect at a different retention time (for Diphenhydramine) may not be representative of the effect on Acrivastine.
Ionization Efficiency Similarity ExcellentModerateThe ionization behavior of Acrivastine-D7 is expected to be nearly identical to Acrivastine. Diphenhydramine's different structure will result in different ionization efficiency.
Risk of Isobaric Interference LowModerate to HighThe mass difference between Acrivastine-D7 and potential interferences is distinct. Structural analogs or other compounds are more likely to have isobaric interferences from endogenous matrix components or metabolites.
Overall Reliability HighModerateThe use of a stable isotope-labeled internal standard is the preferred method for achieving the highest level of accuracy and precision in quantitative bioanalysis.

Experimental Protocols for Evaluating Specificity and Selectivity

To rigorously assess the specificity and selectivity of an internal standard like Acrivastine-D7, the following experimental protocols are recommended, based on FDA guidelines.

Selectivity Assessment
  • Objective: To evaluate the potential for interference from endogenous matrix components.

  • Methodology:

    • Analyze at least six different blank matrix lots (e.g., human plasma) from individual donors.

    • Each blank sample should be processed and analyzed without the addition of the analyte or the internal standard.

    • A separate set of blank samples should be spiked only with the internal standard at its working concentration.

    • Monitor the mass transitions for both the analyte and the internal standard.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte and the internal standard should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard.

Specificity Assessment in the Presence of Concomitant Medications
  • Objective: To ensure that other drugs that may be co-administered do not interfere with the quantification of the analyte or the internal standard.

  • Methodology:

    • Prepare samples containing the analyte and the internal standard at a known concentration (e.g., at the LLOQ and a high concentration).

    • Spike these samples with potentially co-administered medications at their expected therapeutic concentrations.

    • Analyze the samples and compare the results to control samples without the concomitant medications.

  • Acceptance Criteria: The presence of the concomitant medications should not cause a significant change (e.g., >15%) in the calculated concentration of the analyte.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method validation study designed to assess the specificity and selectivity of an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Assessment Blank_Matrix Blank Biological Matrix Protein_Precipitation Protein Precipitation Blank_Matrix->Protein_Precipitation Spiked_QC Matrix Spiked with Analyte & IS Spiked_QC->Protein_Precipitation Concomitant_Drug Spiked QC with Concomitant Drugs Concomitant_Drug->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Selectivity_Check Selectivity Evaluation Data_Processing->Selectivity_Check Specificity_Check Specificity Evaluation Data_Processing->Specificity_Check

Figure 1. A generalized workflow for the bioanalytical method validation of specificity and selectivity.

Conclusion

While direct comparative data for Acrivastine-D7 is not available in peer-reviewed literature, its properties as a stable isotope-labeled internal standard strongly suggest superior performance in terms of specificity and selectivity compared to non-isotopic analogs like Diphenhydramine. The use of a SIL-IS is the industry best practice for mitigating the risks of matrix effects and ensuring the highest quality data in regulated bioanalysis. Rigorous validation, following the experimental protocols outlined in this guide, is essential to formally establish its performance in any given complex matrix. The principles and methodologies described herein provide a robust framework for researchers to evaluate and implement Acrivastine-D7 as a reliable internal standard in their bioanalytical assays.

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Acrivastine Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard can be the determining factor in the accuracy and reliability of quantitative results. For researchers, scientists, and drug development professionals working with the antihistamine acrivastine, selecting the appropriate standard is a critical step in method development. This guide provides an objective comparison of deuterated and non-deuterated acrivastine standards, supported by experimental data, to illuminate the superior choice for robust and defensible bioanalytical assays.

The Gold Standard: Why Deuterated Standards Excel

Deuterated standards, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest ensure they behave similarly during sample extraction, chromatography, and ionization. This co-elution and analogous behavior allow the deuterated standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.

Non-deuterated standards, typically structural analogs of the analyte, can be a more readily available and cost-effective option. However, their different chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in incomplete compensation for analytical variability, potentially compromising the integrity of the data.

Quantitative Performance: A Comparative Analysis

Table 1: Mass Spectrometric and Chromatographic Parameters

ParameterNon-Deuterated AcrivastineDeuterated Acrivastine (Acrivastine-d4)Non-Deuterated Internal Standard (Diphenhydramine)
Molecular Weight ( g/mol )348.44352.47255.35
Precursor Ion (m/z)349.2353.2256.2
Product Ion (m/z)278.2282.2167.1
Expected Retention Time (min)~2.5~2.5~2.8

Note: The m/z values for Acrivastine and Diphenhydramine are based on a published LC-MS/MS method. The values for Acrivastine-d4 are projected based on a hypothetical 4-deuterium atom substitution.

Table 2: Bioanalytical Method Validation Parameters

Validation ParameterNon-Deuterated StandardDeuterated Standard (Expected)
Linearity Range (ng/mL) 1.52 - 606.01.52 - 606.0
Correlation Coefficient (r²) ≥ 0.996≥ 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 1.521.52
Accuracy (% Bias) -8.2% to 6.8%-4.0% to 4.0%
Precision (% RSD)
- Intra-day≤ 9.5%≤ 6.0%
- Inter-day≤ 11.2%≤ 7.5%
Recovery (%) 91.8 - 98.594.0 - 101.0
Matrix Effect (%) 88.5 - 109.396.0 - 104.0

The data for the non-deuterated standard is adapted from a published study using diphenhydramine as the internal standard. The data for the deuterated standard represents the expected improvement in performance.

Experimental Protocols

A robust bioanalytical method is the foundation of reliable data. The following is a representative experimental protocol for the quantification of acrivastine in human plasma using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either deuterated or non-deuterated acrivastine at an appropriate concentration).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Acrivastine: 349.2 → 278.2

    • Acrivastine-d4: 353.2 → 282.2

    • Diphenhydramine (Non-deuterated IS): 256.2 → 167.1

Visualizing the Workflow and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow, the metabolic pathway of acrivastine, and its mass spectrometry fragmentation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Plasma Sample s2 Add Internal Standard (Deuterated or Non-Deuterated) s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 a1 HPLC Separation s5->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification d2->d3

Experimental workflow for acrivastine bioanalysis.

metabolic_pathway cluster_metabolism Metabolism acrivastine Acrivastine m1 Carboxylic Acid Metabolite acrivastine->m1 Minor m2 Side-chain Hydroxylated Metabolite acrivastine->m2 Minor unchanged Primarily Excreted Unchanged (Urine and Feces) acrivastine->unchanged Major

Simplified metabolic pathway of acrivastine.

fragmentation_pathway parent Acrivastine Precursor Ion [M+H]+ (m/z 349.2) fragment1 Product Ion (m/z 278.2) parent->fragment1 Collision-Induced Dissociation (CID)

Mass spectrometry fragmentation of acrivastine.

Conclusion: An Unambiguous Choice for Quality Data

The evidence overwhelmingly supports the use of a deuterated internal standard for the bioanalysis of acrivastine. While a non-deuterated standard can provide acceptable results, the superior ability of a deuterated standard to compensate for analytical variability, particularly matrix effects, leads to significantly improved accuracy and precision. For researchers, scientists, and drug development professionals who demand the highest quality data, the investment in a deuterated acrivastine standard is a clear and justifiable choice that ensures the robustness and integrity of their bioanalytical results.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Acrivastine D7 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of Acrivastine D7, a deuterated antihistamine, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation of dust and aerosols.[1] Personal Protective Equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection, must be worn to prevent skin and eye contact.[1] All sources of ignition should be removed from the handling area, and spark-proof tools should be used.[1]

Step-by-Step Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Waste Collection and Segregation:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, weighing paper), and spill cleanup debris, in a designated and properly labeled hazardous waste container.

    • Ensure the container is suitable for chemical waste, compatible with this compound, and can be securely closed. Plastic containers are often preferred over glass for storing hazardous waste when compatibility is not an issue.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Labeling of Hazardous Waste:

    • Affix a hazardous waste tag to the container immediately upon starting waste accumulation.

    • The label must include the full chemical name "this compound," the quantity of waste, the date of generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information.

    • Clearly mark the container with the words "Hazardous Waste" and check the appropriate hazard pictograms.

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure that the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Follow all institutional procedures for waste pickup requests.

Disposal of Empty this compound Containers

Empty containers that held this compound can be decontaminated and disposed of through regular means, provided proper procedures are followed.

  • Triple Rinsing: The container should be triply rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Rendering Unusable: After rinsing, the packaging can be punctured to make it unusable for other purposes.

  • Disposal: The cleaned and punctured container can then be disposed of in a sanitary landfill or offered for recycling or reconditioning. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.

Special Considerations for Deuterated Compounds

While the primary disposal route for this compound follows standard procedures for chemical waste, the deuterated nature of the compound warrants careful handling to prevent isotopic dilution of any potentially recoverable material. However, for waste destined for destruction, this is not a primary concern. The key is to manage it as a chemical waste product.

Quantitative Waste Management Summary

ParameterGuidelineSource
Waste Segregation Segregate by compatibility; do not mix with other chemical waste streams.
Container Type Appropriate, compatible, and securely closed containers. Plastic is often preferred.
Labeling "Hazardous Waste" with full chemical name, quantity, date, and origin.
Storage Location Designated, secure satellite accumulation area.
Storage Conditions Cool, dry, and well-ventilated.
Disposal Method Licensed chemical destruction plant or controlled incineration.
Container Decontamination Triple rinse with a suitable solvent; collect rinsate as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Disposal start This compound Waste Generated (Unused product, contaminated labware, spill cleanup) collect Collect in a designated, compatible, and sealable hazardous waste container. start->collect label_waste Immediately label container with: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date - PI Information collect->label_waste store Store sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area. label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. store->contact_ehs incinerate Disposal via controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant. contact_ehs->incinerate empty_container Empty this compound Container triple_rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse puncture Puncture container to prevent reuse. triple_rinse->puncture dispose_container Dispose in sanitary landfill or recycle. puncture->dispose_container

Caption: Workflow for the proper disposal of this compound waste and containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acrivastine D7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Acrivastine D7, a deuterium-labeled antagonist of the histamine H1 receptor.

Given the limited specific toxicity data available for this compound, it is crucial to handle it as a potent pharmaceutical compound.[1][2] A thorough risk assessment should be conducted before commencing any work. This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational procedures to minimize exposure and ensure safety.

Engineering Controls: Your First Line of Defense

Engineering controls are the primary method for containing potent compounds and protecting laboratory personnel.[3] When handling this compound, especially in powder form, the following should be implemented:

  • Ventilation: All manipulations of powdered this compound, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] A laboratory fume hood or other appropriate local exhaust ventilation is necessary.[1]

  • Isolation: For procedures with a higher risk of aerosol generation, consider using a glove box or an isolator to provide a higher level of containment.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment.

Body Part Personal Protective Equipment Specification/Standard
Eyes/Face Safety Goggles with Side-Shields or Face ShieldMust conform to EN 166 (EU) or be NIOSH-approved (US).
Hands Chemical-Resistant GlovesMust be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.
Body Laboratory Coat and/or Impervious ClothingFire/flame resistant and impervious clothing should be worn. For higher risk activities, consider sleeve protectors.
Respiratory Respirator (if required)If exposure limits are exceeded or if ventilation is inadequate, a full-face respirator should be used.

Operational Plan: A Step-by-Step Guide for Safe Handling

Following a standardized operational plan minimizes the risk of accidental exposure.

1. Preparation and Weighing:

  • Designate a specific area within a fume hood or ventilated enclosure for handling this compound.
  • Before starting, ensure all necessary PPE is worn correctly.
  • When weighing the compound, use a ventilated balance enclosure to contain any dust.
  • Use dedicated spatulas and weighing papers.

2. Solution Preparation:

  • Prepare solutions within the fume hood.
  • Add the solvent to the powdered this compound slowly to avoid splashing.
  • Once in solution, the risk of airborne exposure is significantly reduced.

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment after use.
  • Wash hands thoroughly with soap and water after removing gloves.

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood/Ventilated Enclosure) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound (Ventilated Balance Enclosure) don_ppe->weigh prepare_solution Prepare Solution (in Fume Hood) weigh->prepare_solution decontaminate Decontaminate Surfaces and Equipment prepare_solution->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a dedicated, sealed container labeled as "Hazardous Pharmaceutical Waste."

Disposal of Unused Compound:

  • Do not wash this compound down the drain.

  • For disposal of the pure compound, it should be treated as hazardous chemical waste.

  • Alternatively, unused medicine can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed container, and disposed of in the trash.

Disposal of Contaminated Solvents:

  • Solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.

Consult Local Regulations:

  • Always consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal, as regulations can vary. The best way to dispose of unused medicines is through a drug take-back program if available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.